Co-codamol
Description
Contextualization of Combination Analgesics in Academic Chemical Inquiry
The study of combination analgesics, such as Co-codamol, is a relevant area within academic chemical and pharmaceutical inquiry. This field investigates how combining different active pharmaceutical ingredients (APIs) can lead to potentially enhanced therapeutic effects compared to administering each component alone. The rationale behind such combinations often lies in targeting multiple pain pathways or achieving synergistic interactions between the compounds researchgate.netoup.com. Research in this area involves understanding the chemical compatibility of the components, the potential for chemical interactions in formulation, and the analytical methods required to quantify each substance in the presence of the other mdpi.com. Furthermore, academic inquiry explores the physicochemical properties of these combinations and how they influence factors like solubility, stability, and dissolution profiles, which are critical for drug development and performance.
Historical Trajectories of Research into Codeine and Paracetamol as Pharmaceutical Entities
Research into the individual components of this compound, codeine and paracetamol, has a long history. Paracetamol, also known as acetaminophen (B1664979), was first synthesized in 1893, although its analgesic and antipyretic properties were noted earlier in the 1880s nih.govtandfonline.com. Initially, phenacetin (B1679774) was more popular, but research in the 1940s identified paracetamol as a major metabolite of phenacetin responsible for its pharmacological effects, leading to increased focus on paracetamol nih.govresearchgate.net. Paracetamol became widely available from the 1950s and remains a widely used analgesic and antipyretic nih.govtandfonline.comresearchgate.net. Its precise mechanism of action, particularly its analgesic effect, is still a subject of ongoing research, with theories involving the inhibition of cyclooxygenase (COX) enzymes in the central nervous system and interactions with other systems like the endocannabinoid and TRPV1 systems nih.govtandfonline.comebi.ac.uk.
Codeine, an opiate alkaloid derived from the opium poppy (Papaver somniferum), was first isolated in 1832 by Pierre Jean Robiquet wikipedia.orgebsco.cominchem.org. Historically, it was used for pain relief and cough suppression wikipedia.orgebsco.com. Research has established that codeine acts as a prodrug, with its analgesic effects largely mediated by its metabolism to morphine via the CYP2D6 enzyme mdpi.comwikipedia.org. Codeine itself has a relatively weak affinity for the μ-opioid receptor, while morphine and codeine-6-glucuronide (B1240514) are more potent agonists wikipedia.org. The historical research trajectory for codeine has involved understanding its natural origin, chemical structure, metabolism, and interaction with opioid receptors mdpi.comwikipedia.orgebsco.cominchem.org.
The combination of paracetamol and codeine emerged from the understanding that combining analgesics with different mechanisms of action could offer improved pain relief researchgate.netoup.com. Research into these combinations has sought to evaluate their efficacy compared to monotherapy and understand the nature of their interaction, often described as additive or synergistic researchgate.netnih.gov.
Methodological and Theoretical Frameworks for Investigating Dual-Component Pharmaceutical Systems
Investigating dual-component pharmaceutical systems like this compound involves various methodological and theoretical frameworks. In chemical inquiry, this includes analytical chemistry techniques for the identification and quantification of each component in formulations and biological samples mdpi.com. High-performance liquid chromatography (HPLC) is a common method used for the simultaneous determination of codeine and paracetamol in tablets mdpi.com. Spectrophotometric methods, leveraging the UV absorption properties of these compounds, are also employed mdpi.com.
From a pharmaceutical research perspective, theoretical frameworks often draw upon pharmacokinetics and pharmacodynamics to understand the absorption, distribution, metabolism, excretion, and mechanism of action of each component individually and in combination wikipedia.orgdrugbank.com. Research methodologies include in vitro studies to assess drug release from formulations and in vivo studies, often using animal models, to investigate the combined pharmacological effects and potential interactions undip.ac.id.
Theoretical frameworks for studying combination therapies also consider concepts of synergy and additivity, aiming to determine if the combined effect is greater than the sum of the individual effects researchgate.netoup.com. Statistical methods are crucial for analyzing data from studies evaluating the efficacy of combination analgesics nih.gov. Methodological approaches in pharmaceutical systems research can also involve broader frameworks for understanding the implementation and evaluation of healthcare interventions, although these extend beyond the purely chemical compound focus impsciuw.orgnih.gov.
Research on dual-component systems also considers the chemical stability of the mixture, potential degradation pathways, and the influence of formulation excipients on the behavior of the active ingredients. Analytical methods are continuously being developed and refined to ensure the quality control and accurate analysis of these combination products mdpi.com.
Here is a table summarizing some key data points from the search results regarding the properties of codeine and paracetamol:
| Property | Codeine | Paracetamol (Acetaminophen) | Source(s) |
| Chemical Formula | C₁₈H₂₁NO₃ | C₈H₉NO₂ | nih.gov, wikipedia.org |
| Molecular Weight | 299.4 g/mol (anhydrous) | 151.16 g/mol | nih.gov, wikipedia.org |
| Physical Description | Colorless to white crystalline solid/powder | White odourless crystalline powder | nih.gov, nih.gov |
| Melting Point | 154-156 °C (anhydrous) | 169–170.5 °C | nih.gov, nih.gov |
| Solubility (Water) | Slightly soluble | Soluble (1:70) | mdpi.com, nih.gov |
| LogP | 1.1 - 1.39 | 0.5 | nih.gov, wikipedia.org |
| Mechanism of Action | Prodrug to morphine, μ-opioid agonist | Unexplained; COX inhibition (CNS), others | wikipedia.org, mdpi.com, nih.gov, tandfonline.com |
Note: This table provides a snapshot of chemical and physical properties relevant to research. It does not include pharmacological or clinical data beyond the basic mechanism.
Structure
2D Structure
Properties
Molecular Formula |
C26H33N2O9P |
|---|---|
Molecular Weight |
548.5 g/mol |
IUPAC Name |
(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;N-(4-hydroxyphenyl)acetamide;phosphoric acid |
InChI |
InChI=1S/C18H21NO3.C8H9NO2.H3O4P/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;1-6(10)9-7-2-4-8(11)5-3-7;1-5(2,3)4/h3-6,11-13,17,20H,7-9H2,1-2H3;2-5,11H,1H3,(H,9,10);(H3,1,2,3,4)/t11-,12+,13-,17-,18-;;/m0../s1 |
InChI Key |
ZCZQDTUCMRSEAS-CCLYOLAMSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)O.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.OP(=O)(O)O |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.OP(=O)(O)O |
Synonyms |
acetaminophen - codeine acetaminophen, codeine drug combination Citodon co-codamol cocodamol Efferalgan-codeine migraeflux-green Panadeine Forte Panadiene Paralgin Taluosil |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Co Codamol Constituents
Chemical Synthesis Pathways for Codeine and its Analogues
Codeine, a naturally occurring opium alkaloid, is primarily produced through the semi-synthesis from morphine, which is more abundant in the opium poppy (Papaver somniferum). However, significant research has been dedicated to the development of de novo synthetic routes to the core morphine skeleton, offering an alternative to reliance on natural sources.
Opium Alkaloid Isolation and Semisynthesis
The predominant industrial method for codeine production involves the methylation of morphine. unodc.org Morphine is the most abundant alkaloid in opium, constituting 4–20% of its composition, while codeine is present in smaller amounts (0.7–5%). nih.gov The semisynthesis of codeine from morphine is a mature and efficient process. This conversion is achieved by the selective methylation of the phenolic hydroxyl group of morphine. unodc.org Various methylating agents can be employed in this process. A solid-phase synthesis approach has been developed where morphine is loaded onto a resin containing methyl(dialkyl)anilinium or methyl(diaryl)anilinium salts. The loaded resin is then heated in a hydrocarbon solvent to yield codeine. google.com This method has demonstrated high yields, with one example reporting a 98% yield of codeine from morphine. google.com The resin can also be regenerated and reused, offering a more sustainable approach. google.com
| Starting Material | Reagent | Product | Key Transformation | Yield |
| Morphine | Methylating resin (e.g., methyl(dialkyl)anilinium salts) | Codeine | Phenolic O-methylation | Up to 98% google.com |
| Morphine | Various methylating agents | Codeine | Phenolic O-methylation | Industrially viable |
De Novo Synthetic Approaches for Morphine Skeleton Precursors
The complex pentacyclic structure of morphine has made its total synthesis a significant challenge for organic chemists. libretexts.org However, numerous de novo synthetic strategies have been developed to construct the morphine skeleton from simple starting materials, thereby providing a pathway to codeine without reliance on opium poppy cultivation. nih.govacs.orgnih.gov These approaches often focus on the stereoselective construction of the core morphinan ring system. nih.gov
Key strategies in the total synthesis of the morphine skeleton include:
Intramolecular Cyclization Reactions: Many syntheses employ intramolecular cyclization reactions to form the intricate ring system. For instance, a microwave-assisted intramolecular cascade double Heck cyclization has been used to access the ABCE ring system of opium alkaloids with the required stereocenters in a single step. nih.gov Another approach involves a photoinduced intramolecular hydroamination of a carboxamide to form the D-ring and complete the pentacyclic core. nih.gov
Palladium-Catalyzed Reactions: Palladium-catalyzed reactions have proven to be powerful tools in morphine synthesis. An intramolecular palladium-catalyzed C-H olefination of an unactivated aliphatic alkene has been utilized to install the morphinan ring system. nih.gov Trost's synthesis of (−)-codeine employed an intramolecular Heck reaction to close the B ring. nih.gov
Diels-Alder Cycloadditions: The Diels-Alder reaction has been used to construct the B and C rings of the morphine skeleton in a single step. nih.gov A strategy involving an ortho-para oxidative phenolic coupling has also been explored. researchgate.net
Asymmetric Synthesis: Enantioselective synthesis is crucial to obtain the biologically active (−)-enantiomer of codeine. Strategies often involve the use of chiral catalysts or starting materials. For example, an asymmetric total synthesis of (+)-codeine (the non-natural enantiomer) was achieved starting from isovanillin, with asymmetry introduced through catalytic hydrogenation over a chiral catalyst. acs.org
| Synthetic Strategy | Key Reaction(s) | Target Core Structure |
| Cascade Cyclization | Microwave-assisted intramolecular double Heck cyclization | ABCE ring system of opium alkaloids nih.gov |
| Photochemistry | Photoinduced intramolecular hydroamination | Piperidine D-ring of morphinans nih.gov |
| C-H Activation | Intramolecular palladium-catalyzed C-H olefination | Morphinan ring system nih.gov |
| Asymmetric Catalysis | Ir-catalyzed asymmetric hydrogenation, Pd-catalyzed intramolecular dearomatization | Thebaine-like core chinesechemsoc.org |
Chemical Synthesis Pathways for Paracetamol (Acetaminophen)
Paracetamol (acetaminophen) is a widely used analgesic and antipyretic. Its synthesis is a well-established industrial process, with several routes developed over the years. More recently, there has been a significant focus on developing greener and more sustainable synthetic methods.
Industrial and Laboratory Synthesis Routes
The most common industrial synthesis of paracetamol starts from p-aminophenol, which is then acetylated. slideshare.netuwaterloo.ca The acetylation is typically carried out using acetic anhydride (B1165640). slideshare.netuwaterloo.cayoutube.com The reaction involves the nucleophilic attack of the amino group of p-aminophenol on the carbonyl carbon of acetic anhydride, leading to the formation of an amide bond and the release of acetic acid as a byproduct. slideshare.netuwaterloo.ca
Alternative industrial routes to paracetamol that have been considered or used include:
Nitration of Phenol: This route involves the nitration of phenol to produce a mixture of o- and p-nitrophenol. The desired p-nitrophenol is then separated and reduced to p-aminophenol, which is subsequently acetylated. rsc.orgyoutube.com A significant drawback of this method is the formation of the ortho-isomer byproduct. rsc.org
Reduction of Nitrobenzene: Nitrobenzene can be reduced to N-phenylhydroxylamine, which then undergoes a Bamberger rearrangement to form p-aminophenol. thieme-connect.com This intermediate is then acetylated to paracetamol.
From Chlorobenzene: An older method involves the nitration of chlorobenzene, followed by conversion to p-nitrophenol, reduction to p-aminophenol, and finally acetylation. rsc.org
A one-pot synthesis of paracetamol from nitrobenzene has also been developed using a Pd(II)-diphosphine catalyst, which proceeds via catalytic reductive carbonylation in an acetic acid-water solvent system. unive.it
| Starting Material | Key Intermediate(s) | Final Step Reagent | Product |
| p-Aminophenol | - | Acetic anhydride slideshare.netuwaterloo.ca | Paracetamol |
| Phenol | p-Nitrophenol, p-Aminophenol | Acetic anhydride | Paracetamol |
| Nitrobenzene | N-Phenylhydroxylamine, p-Aminophenol | Acetic anhydride | Paracetamol |
| Chlorobenzene | p-Nitrochlorobenzene, p-Nitrophenol, p-Aminophenol | Acetic anhydride | Paracetamol |
Green Chemistry Approaches in Paracetamol Synthesis
In recent years, there has been a growing interest in developing more environmentally friendly methods for paracetamol synthesis, focusing on reducing waste, avoiding hazardous reagents, and utilizing renewable feedstocks. acs.org
Key green chemistry approaches include:
Direct Synthesis from Hydroquinone: A direct synthesis of paracetamol from hydroquinone has been developed using ammonium (B1175870) acetate as the amidating agent in acetic acid at elevated temperatures without a metal catalyst. rsc.orgrsc.org This route offers high yield and selectivity (>95%) and produces water as the only byproduct, making it a highly atom-economical process. rsc.orgrsc.org Hydroquinone itself can be derived from phenol, which can be obtained from lignin, a renewable biomass source. digitellinc.com
Microwave-Assisted Synthesis: Microwave irradiation has been employed to accelerate the synthesis of paracetamol from 4-aminophenol and acetic anhydride in a solvent-free reaction. iipseries.org This method significantly reduces the reaction time and can lead to increased yields compared to conventional heating. iipseries.org
Renewable Feedstocks: Research has explored the synthesis of paracetamol from phenol derivatives that can be obtained from renewable sources like lignin. acs.org Three potential routes from phenol have been investigated: the acetamidation of hydroquinone, the imination and reduction of benzoquinone, and the hydrogenation of 4-nitrophenol. acs.org
One-Pot Syntheses: A one-pot synthesis of propofol from paracetamol has been developed, showcasing the potential for API recycling. acs.org While not a synthesis of paracetamol itself, it demonstrates the application of green chemistry principles to related compounds.
| Green Approach | Starting Material(s) | Key Features | Reported Yield/Selectivity |
| Direct Amidation | Hydroquinone, Ammonium acetate | No metal catalyst, water as byproduct, high atom economy rsc.orgrsc.org | >95% selectivity rsc.org |
| Microwave-Assisted Synthesis | 4-Aminophenol, Acetic anhydride | Solvent-free, reduced reaction time, increased yield iipseries.org | 92% yield iipseries.org |
| Renewable Feedstocks | Phenol (from lignin) | Use of biomass-derived starting materials acs.org | Varies depending on the specific route |
Advanced Synthetic Strategies for Modified Co-codamol Components
The chemical structures of codeine and paracetamol can be modified to produce analogues with potentially altered pharmacological properties. These modifications can be used to explore structure-activity relationships and develop new therapeutic agents.
Modified Codeine Analogues: The structure of codeine offers several sites for chemical modification, including the aromatic ring (ring A), the C-6 hydroxyl group (ring C), and the N-17 methyl group. nih.gov
Modifications at Ring A: Palladium-catalyzed reactions, such as the Heck reaction, have been used to introduce vinyl, acyl, and alkyl groups at the 1-position of the codeine skeleton. nih.gov Nitration of codeine can be achieved using bismuth nitrate pentahydrate as a mild nitrating agent. nih.gov
Modifications at N-17: The N-methyl group of codeine can be demethylated to produce norcodeine, which can then be derivatized with other functional groups. nih.gov
Modified Paracetamol Analogues: The paracetamol scaffold has also been a target for chemical modification to develop new analgesics.
3,5-Disubstituted Analogues: A series of 3,5-disubstituted analogues of paracetamol have been synthesized to study the effect of substituents adjacent to the phenolic hydroxyl group. nih.gov Analogues with electron-donating substituents (e.g., -CH3, -OCH3) showed decreased cytotoxicity compared to paracetamol. nih.gov
Derivatives of the p-Aminophenol Moiety: New p-aminophenol derivatives containing fragments of acetic acid, saturated fatty acids, and monoethanolamine have been synthesized as paracetamol analogues. nih.gov
Bioisosteric Replacement: The 4-aminophenol moiety of N-(4-hydroxyphenyl)arachidonamide (AM404), a metabolite of paracetamol, has been modified through bioisosteric replacement and derivatization to create new compounds with potential analgesic activity. acs.org
| Compound | Modification Strategy | Purpose of Modification |
| Codeine | Heck-type reactions at position 1 | Synthesis of 1-vinyl, -acyl, and -alkyl derivatives nih.gov |
| Codeine | N-demethylation followed by derivatization | Synthesis of N-substituted analogues nih.gov |
| Paracetamol | Substitution at positions 3 and 5 | Investigate structure-activity relationships and cytotoxicity nih.gov |
| Paracetamol | Derivatization of the p-aminophenol group | Synthesis of new analogues with potential analgesic and antipyretic properties nih.gov |
Stereoselective Synthesis in Opioid Chemistry
The intricate molecular architecture of opioid alkaloids, characterized by a pentacyclic framework and multiple contiguous stereocenters, presents a formidable challenge in synthetic organic chemistry. The precise spatial arrangement of these stereocenters is crucial for pharmacological activity. Consequently, the development of stereoselective synthetic routes to access specific enantiomers of opioids like codeine has been a major focus of chemical research.
Historically, the total synthesis of morphine, from which codeine can be derived, was a landmark achievement. Modern synthetic efforts have concentrated on improving efficiency and, critically, enantioselectivity. A variety of strategies have been employed to control the stereochemistry during the synthesis of the morphinan core.
One notable approach involves the use of palladium-catalyzed asymmetric allylic alkylation (AAA) to establish the key stereochemistry in a pivotal tricyclic intermediate. This intermediate can then be elaborated into (-)-codeine through a series of reactions, including a Heck vinylation to form the fourth ring and a visible light-promoted hydroamination for the final ring closure. This method is advantageous due to its minimal use of protecting groups, contributing to a shorter and more efficient synthesis.
Another powerful strategy is the application of a double-Heck cyclization reaction. This method allows for the one-pot construction of two rings and two adjacent stereogenic carbon centers, significantly streamlining the synthesis. Subsequent photo-redox hydroamination can then be used to form the piperidine D-ring, completing the core structure of codeine. Recent advancements have reported an efficient seven-step enantioselective synthesis of (-)-codeine from simple starting materials utilizing this methodology. nih.gov
The Robinson annulation, a classic ring-forming reaction, has also been adapted for the asymmetric synthesis of opioids. By employing a spiro-pyrrolidine catalyst, researchers have achieved a highly enantioselective Robinson annulation to construct the densely functionalized cis-hydrodibenzofuran framework of morphine and codeine, which includes the challenging all-carbon quaternary stereocenter.
Furthermore, bio-inspired strategies that mimic the natural biosynthetic pathways of opioids have been developed. These approaches often involve an intramolecular dearomatization arene coupling reaction, catalyzed by palladium, to construct the tetracyclic morphinan core with high efficiency and regioselectivity. Such methods have proven to be scalable, offering a potential alternative to the reliance on opium poppies for the production of these essential medicines.
The importance of stereocontrol is underscored by the differing biological activities of enantiomers. The naturally occurring (-)-enantiomers of morphine and codeine are potent analgesics, while their unnatural (+)-enantiomers exhibit different pharmacological profiles. Therefore, the ability to selectively synthesize either enantiomer is of significant interest for pharmacological research.
Table 1: Key Stereoselective Reactions in Opioid Synthesis
| Reaction Type | Key Features | Application in Codeine/Morphine Synthesis |
|---|---|---|
| Pd-catalyzed Asymmetric Allylic Alkylation (AAA) | Establishes key stereocenters early in the synthesis. | Sets the stereochemistry of a pivotal tricyclic intermediate. |
| Intramolecular Double Heck Cyclization | Forms two rings and two stereocenters in a single step. | Accesses the ABCE ring system of opium alkaloids. nih.gov |
| Enantioselective Robinson Annulation | Constructs the cis-hydrodibenzofuran framework with a quaternary stereocenter. | Asymmetric synthesis of the core structure. |
| Photo-redox Hydroamination | Atom-economical formation of the piperidine D-ring. | Completes the pentacyclic core of morphinans. |
| Pd-catalyzed Dearomatization Arene Coupling | Bio-inspired construction of the tetracyclic morphinan core. | Scalable and regioselective synthesis. |
Functionalization and Derivatization Techniques for Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For opioids like codeine, extensive derivatization has been performed to explore the pharmacophore and develop new analogues with improved therapeutic profiles, such as enhanced potency, reduced side effects, or altered receptor selectivity.
The codeine scaffold offers several positions for chemical modification, primarily on the aromatic A-ring, the C-ring, and the nitrogen atom at position 17.
Modifications on the Aromatic A-Ring (Positions 1, 2, and 3): The phenolic hydroxyl group at C-3 in morphine is crucial for its analgesic activity. In codeine, this group is methylated, which significantly reduces its affinity for the μ-opioid receptor, making it a prodrug that is metabolized to morphine in the liver. semanticscholar.org Derivatization at this position has been extensively studied. For instance, replacement of the 3-methoxy group with other substituents can modulate activity.
Halogenation at the C-1 position of the A-ring has also been explored. 1-Bromocodeine and 1-chlorocodeine have been synthesized and shown to have about half the analgesic potency of the parent compound. semanticscholar.org The synthesis of these halogenated derivatives often proceeds through an intermediate like 1-aminocodeine, which can be generated by nitration of codeine followed by reduction. semanticscholar.org The 1-amino group can then be converted to various other functionalities via Sandmeyer-type reactions.
Modifications on the C-Ring (Positions 6 and 14): The C-6 hydroxyl group is a common site for functionalization. It can be oxidized to a ketone to produce codeinone. The stereochemistry at C-6 is also important; for example, conversion of the hydroxyl group to an amine has led to a class of compounds known as aminomorphinans. semanticscholar.org The Mitsunobu reaction has been a valuable tool for introducing various substituents at this position. semanticscholar.org
Introduction of a hydroxyl group at the C-14 position, which is not present in naturally occurring morphine or codeine, has been a particularly fruitful area of research. 14β-Substituted morphine analogues have been synthesized from thebaine, a related opium alkaloid. For example, reaction of thebaine with N-bromosuccinimide or N-chlorosuccinimide yields 14β-bromo- and 14β-chlorocodeinone, respectively. nih.gov These can then be O-demethylated to the corresponding morphine analogues. Many of these 14-substituted derivatives exhibit potent analgesic activity.
Modifications at the N-17 Position: The N-methyl group of codeine is another key site for modification. Removal of this methyl group to give norcodeine is a common first step, allowing for the introduction of a wide variety of substituents. The nature of the N-substituent dramatically influences the pharmacological profile. For example, replacing the methyl group with larger alkyl groups, such as N-phenethyl, can significantly increase analgesic potency. Conversely, introducing an N-allyl or N-cyclopropylmethyl group can confer opioid antagonist properties, as seen in naloxone and naltrexone, which are derived from the related morphinan oxymorphone.
Table 2: Structure-Activity Relationships of Selected Codeine/Morphine Derivatives
| Modification Site | Derivative | Resulting Activity |
|---|---|---|
| C-3 | Codeine (3-O-methylmorphine) | Reduced μ-receptor affinity; acts as a prodrug to morphine. semanticscholar.org |
| C-1 | 1-Halogenated codeines | Analgesic potency reduced by approximately 50%. semanticscholar.org |
| C-6 | Codeinone (6-keto) | Intermediate for further synthesis. |
| C-14 | 14β-Hydroxymorphinone | Potent analgesic activity. |
| N-17 | Norcodeine (N-H) | Intermediate for derivatization. |
| N-17 | N-Allyl-norcodeine | Opioid antagonist properties. mdpi.com |
| N-17 | N-Phenethyl-normorphine | Increased analgesic potency. |
Combinatorial Chemistry and High-Throughput Synthesis Applied to Analogue Generation
The principles of combinatorial chemistry and high-throughput synthesis have been instrumental in modern drug discovery, enabling the rapid generation and screening of large libraries of compounds to identify new therapeutic leads. While the total synthesis of complex scaffolds like the morphinans remains challenging for true combinatorial approaches, the strategies of parallel and automated synthesis have been applied to generate focused libraries of opioid analogues for SAR studies.
The generation of diverse libraries of morphine and codeine derivatives has been a long-standing practice in medicinal chemistry to explore the SAR of this class of compounds. nih.gov These efforts, while not always employing the classic split-and-pool combinatorial techniques, often involve the parallel synthesis of a series of analogues where a common intermediate is treated with a variety of reagents to introduce diversity at a specific position on the molecule. For instance, a common precursor like norcodeine or normorphine can be subjected to a range of alkylating or acylating agents in a parallel fashion to quickly produce a library of N-17 substituted derivatives. nih.gov
Solid-phase synthesis, a cornerstone of combinatorial chemistry, has been utilized for the synthesis of opioid peptides and novel hybrid opiates. researchgate.net In this technique, the growing molecule is attached to a solid support (a resin), which simplifies the purification process after each reaction step, as excess reagents and byproducts can be simply washed away. This methodology is highly amenable to automation and the parallel synthesis of large numbers of compounds. For example, novel hybrid molecules consisting of an opioid alkaloid linked to a tetrapeptide have been synthesized using a combination of solid-phase peptide synthesis and solution-phase chemistry. researchgate.net
While the direct solid-phase synthesis of the entire morphinan scaffold is not a common strategy due to its complexity, solid-phase resins can be used to anchor a morphinan intermediate, allowing for the subsequent high-throughput diversification of certain functional groups.
Furthermore, the development of automated synthesis platforms has accelerated the production of opioid analogues. For example, efficient and optimized syntheses of fentanyl and its analogues have been developed, demonstrating the potential for gram-scale, high-throughput production of this class of synthetic opioids. plos.orgnih.gov These automated systems, often employing flow chemistry, allow for precise control over reaction conditions and can be adapted to perform a series of reactions in a sequential and automated manner, thus facilitating the rapid generation of analogue libraries. The application of such automated and continuous flow processes to the synthesis of morphinan-based opioids is an area of active research.
The libraries of compounds generated through these high-throughput methods are then typically screened for their biological activity using high-throughput screening (HTS) assays, allowing for the rapid identification of promising new drug candidates. The creation of comprehensive, annotated libraries of small molecules related to pain and opioid use disorder facilitates such HTS campaigns.
Advanced Molecular Characterization and Structural Elucidation of Co Codamol Components
Spectroscopic Analysis for Chemical Structure Confirmation
Spectroscopic techniques are fundamental in confirming the chemical structures of organic compounds like codeine and paracetamol by providing information about their functional groups and molecular environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Proton and Carbon Environments
NMR spectroscopy is a powerful tool for determining the arrangement of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed insights into the chemical environment of hydrogen and carbon atoms, respectively. Analysis of chemical shifts, splitting patterns, and coupling constants allows for the assignment of signals to specific nuclei within the molecular structure. For codeine, ¹H NMR spectra reveal distinct signals corresponding to the protons in its complex morphinane ring system, including those on the aromatic ring, the methoxy (B1213986) group, the N-methyl group, and the various aliphatic and hydroxyl protons. nih.govharvard.edu Similarly, ¹³C NMR provides signals for each unique carbon environment, aiding in the full structural assignment. uark.edumemphis.eduacs.org
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information through the analysis of fragmentation patterns. In electron ionization (EI) or electrospray ionization (ESI) modes, codeine and paracetamol molecules are ionized and then fragmented. The resulting ions are detected based on their mass-to-charge ratio (m/z).
For paracetamol, the mass spectrum typically shows a molecular ion peak at m/z 151 (for the neutral molecule). Characteristic fragmentation ions include a base peak at m/z 109, which is formed by the loss of ketene (B1206846) (CH₂CO) from the protonated molecule, and a peak at m/z 43 corresponding to the CH₃CO⁺ fragment. irjet.netscielo.brshimadzu.comoup.com
Codeine, with a molecular weight of 299.36 g/mol , shows a protonated molecular ion [M+H]⁺ at m/z 300 in ESI-MS. researchgate.netcustoms.go.jp Fragmentation of the codeine ion yields characteristic peaks, such as those at m/z 282 ([M+H-H₂O]⁺), m/z 243, m/z 225, and m/z 183, corresponding to losses of water and various amine-containing fragments from the complex ring system. researchgate.netcustoms.go.jprsc.orgoup.comresearchgate.net
Detailed Mass Spectrometry Fragmentation Data
| Compound | Molecular Ion (m/z) | Characteristic Fragment Ions (m/z) | Proposed Loss/Formation | Source |
| Paracetamol | 151 | 109 (base peak), 43 | Loss of CH₂CO, CH₃CO⁺ fragment | irjet.netoup.com |
| Codeine | 299.36 | 300 ([M+H]⁺), 282, 243, 225, 215, 199, 183 | [M+H]⁺, Loss of H₂O, various amine-containing fragments | researchgate.netcustoms.go.jprsc.org |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques like IR and Raman provide information about the functional groups present in a molecule based on their characteristic bond vibrations.
IR spectroscopy of paracetamol shows distinctive absorption bands corresponding to the O-H stretching vibration (around 3300 cm⁻¹), N-H stretching (around 3100-3300 cm⁻¹), C=O stretching of the amide group (around 1650 cm⁻¹), and C=C stretching vibrations of the aromatic ring (around 1600 cm⁻¹). researchgate.netbanglajol.infonist.govacs.org The specific positions and intensities of these bands can be influenced by the solid-state form of paracetamol. banglajol.info
Raman spectroscopy complements IR spectroscopy, often providing stronger signals for vibrations involving nonpolar bonds and aromatic rings. Raman spectra of codeine exhibit characteristic peaks related to the ring breathing modes and C-H stretching vibrations. publish.csiro.auresearchgate.netrsc.orgnih.govfrontiersin.org Specific bands around 630 cm⁻¹, 1279 cm⁻¹, 1336 cm⁻¹, 1445 cm⁻¹, and 1635 cm⁻¹ have been reported for codeine. researchgate.net Differences in vibrational spectra can also be used to distinguish between different solid forms or hydrates of codeine phosphate (B84403). researchgate.net
Characteristic Vibrational Bands
| Compound | Spectroscopic Method | Key Vibrational Modes and Approximate Wavenumbers (cm⁻¹) | Source |
| Paracetamol | IR | O-H stretch (~3300), N-H stretch (~3100-3300), C=O amide stretch (~1650), C=C aromatic stretch (~1600) | researchgate.netbanglajol.infonist.govacs.org |
| Codeine | Raman | Ring breathing (~630), C-H bending/stretching (~1200-3100), C=C stretching (~1600) | publish.csiro.auresearchgate.netrsc.orgnih.govfrontiersin.org |
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise bond lengths, bond angles, and information about molecular packing and intermolecular interactions like hydrogen bonding.
Single Crystal X-ray Diffraction of Codeine and Paracetamol
Single crystal X-ray diffraction (SC-XRD) on suitable crystals of codeine and paracetamol provides their detailed molecular and crystal structures. For paracetamol, SC-XRD has confirmed its monoclinic crystal system (Form I) with space group P2₁/a. researchgate.netnih.govcapes.gov.bracs.org The crystal structure reveals the arrangement of paracetamol molecules in the unit cell and the network of hydrogen bonds (N-H···O and O-H···O) that dictates the solid-state architecture. nih.gov The orthorhombic form (Form II) of paracetamol crystallizes in the space group Pbca. researchgate.netnih.govnih.gov
Codeine typically exists as a salt, such as codeine phosphate, which can crystallize with varying degrees of hydration. SC-XRD studies on codeine phosphate hydrates, such as the hemihydrate and sesquihydrate, have been conducted to understand their crystal structures and the role of water molecules in the lattice. rsc.org These studies provide detailed information on the conformation of the codeine molecule and its interactions with phosphate ions and water molecules within the crystal lattice.
Single Crystal X-ray Diffraction Data Highlights
| Compound | Crystal System | Space Group | Key Features of Crystal Structure | Source |
| Paracetamol | Monoclinic | P2₁/a | Herringbone packing, N-H···O and O-H···O hydrogen bonding network | nih.govrsc.org |
| Paracetamol | Orthorhombic | Pbca | Layered structure | nih.govnih.govrsc.org |
| Codeine Phosphate Hydrates | Varies | Varies | Codeine cation, phosphate anion, water molecules, hydrogen bonding | rsc.org |
Polymorphism and Solid-State Forms Investigation
Polymorphism refers to the ability of a solid compound to exist in more than one crystalline form, each with a distinct crystal structure and potentially different physical properties (e.g., melting point, solubility, compressibility). Both paracetamol and codeine phosphate exhibit polymorphism and pseudopolymorphism (formation of solvates like hydrates).
Paracetamol is known to exist in at least three anhydrous polymorphic forms (Forms I, II, and III), along with high-pressure forms and hydrates. nih.govrsc.orgacs.orgrsc.orgresearchgate.net Form I (monoclinic) is the most stable and common form, while Form II (orthorhombic) and Form III are metastable. nih.govacs.orgrsc.orgresearchgate.net The different packing arrangements in these polymorphs, such as the herringbone motif in Form I and layered structures in Forms II and III, lead to variations in their properties. rsc.orgrsc.org Techniques like powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and vibrational spectroscopy are used to identify and characterize these different solid forms and study their interconversion. researchgate.netnih.govrsc.orgresearchgate.net
Codeine phosphate can exist as different hydrates, notably the hemihydrate and sesquihydrate, which are important in pharmaceutical formulations. researchgate.netrsc.org These hydrates are considered pseudopolymorphs. Studies using techniques like thermal analysis (TGA/DSC) and vibrational spectroscopy have investigated the stability and solid-state transformations between these hydrated forms and anhydrous forms upon changes in temperature and humidity. researchgate.netrsc.org
Polymorphism and Solid-State Forms
| Compound | Known Forms | Key Characterization Techniques Used | Source |
| Paracetamol | Form I (monoclinic, stable), Form II (orthorhombic, metastable), Form III (metastable), Hydrates, High-pressure forms | PXRD, DSC, IR, Raman, SC-XRD | researchgate.netnih.govrsc.orgacs.orgrsc.orgresearchgate.net |
| Codeine Phosphate | Hemihydrate, Sesquihydrate, Anhydrous forms | PXRD, DSC, TGA, IR, Raman, SC-XRD | researchgate.netrsc.org |
Computational Chemistry and Molecular Modeling for Conformational Analysis
Computational approaches are extensively used for the conformational analysis of small molecules such as the components of Co-codamol. These methods allow for the exploration of the potential energy surface of a molecule to identify stable conformers and understand the transitions between them. Conformational analysis is vital as the biological activity and physical properties of a molecule can be highly dependent on its three-dimensional structure. Informatics-based conformation generation and ab initio geometry optimization have been employed to establish the molecular geometry of compounds like codeine derivatives. doi.org Computational conformational sampling is considered integral to small molecule pharmaceutical research for detailed conformational analysis and high-throughput 3D library enumeration. nih.gov
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of molecules. DFT allows for the calculation of various electronic properties, including molecular orbital energies (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), atomic charge distributions, and electrostatic potentials. ijrti.orgmdpi.comdergipark.org.tr These properties provide insights into the reactivity and stability of the molecules.
Studies on paracetamol using DFT, often with basis sets like 6-31G(d,p) or 6-31++G, have been conducted to determine its geometrical structure and electronic properties. ijrti.orgdergipark.org.tr The energy gap between HOMO and LUMO, known as the band gap, is an indicator of molecular reactivity and stability; a smaller energy gap generally suggests higher reactivity. ijrti.org For paracetamol, calculated HOMO-LUMO gaps have been reported. ijrti.org Atomic charge distribution analysis helps in identifying potential donor and acceptor sites within the molecule. ijrti.org Molecular electrostatic potential surfaces can further illustrate the charge distribution and potential sites for interactions. ijrti.orgdergipark.org.tr
DFT calculations have also been applied to codeine and its derivatives to study their electronic properties and preferred structures. researchgate.netjst.go.jp Theoretical studies using TD-DFT (Time-Dependent DFT) have been capable of predicting excitation energies and spectroscopic properties. researchgate.net DFT has been used to investigate the electrochemical behavior of codeine, suggesting the methoxy group at position 3 as a potential electrochemical intermediate based on energetic stability and steric properties. jst.go.jp
Quantum chemical calculations can also be used to calculate bond dissociation energies (BDE), which are important for understanding chemical stability and potential degradation pathways. researchgate.netunifap.br For paracetamol, calculations have indicated that hydrogen atom abstraction from the phenolic hydroxyl group is energetically favored over abstraction from the acetylamino nitrogen atom. unifap.br
Here is a table summarizing some calculated electronic properties for paracetamol from computational studies:
| Property | Value (eV) | Method/Basis Set | Reference |
| HOMO Energy | -6.1416 | B3LYP/6-31G(d,p) | ijrti.org |
| LUMO Energy | -0.7242 | B3LYP/6-31G(d,p) | ijrti.org |
| Energy Gap (LUMO-HOMO) | 5.4174 | B3LYP/6-31G(d,p) | ijrti.org |
Note: Values may vary depending on the specific computational method and basis set used.
Molecular Dynamics Simulations of Conformations and Interactions
Molecular Dynamics (MD) simulations are computational techniques used to simulate the physical movements of atoms and molecules over time. This allows researchers to study the dynamic behavior of molecules, explore conformational landscapes, and investigate intermolecular interactions. aps.orgnih.govnih.govmpg.deacs.orgfrontiersin.org MD simulations can provide insights into how the conformation of a molecule changes in different environments (e.g., in solution, in a crystal lattice, or in the presence of other molecules). aps.orgnih.govnih.govacs.org
Classical atomistic MD simulations have been used to study the behavior of paracetamol molecules, including their ordering in the presence of substrates like glycogen. aps.orgnih.govresearchgate.net These simulations can demonstrate that the accessible conformational space for paracetamol can be smaller in the presence of a substrate compared to a bulk fluid. aps.orgnih.gov Investigations into the orientation of dipole moments of paracetamol molecules during MD simulations have shown the importance of dipolar interactions in ordering processes. aps.orgnih.gov
MD simulations have also been applied to study the interactions of paracetamol and its metabolites with biological targets, such as receptors and enzymes. nih.gov These simulations can help validate interactions identified through docking studies and provide details on the dynamic nature of these interactions over time, including conformational changes in the ligand and the target. nih.gov For example, MD simulations have been used to study the stability and conformational changes of paracetamol metabolites when bound to proteins. nih.gov
MD simulations can also be used to investigate the effects of external factors, such as electric fields, on the behavior and crystallization of molecules like paracetamol. acs.org Simulations have demonstrated that electric fields can induce the formation of new polymorphs of paracetamol, where molecules adopt orientations that maximize alignment with the field. acs.org This highlights the utility of MD in predicting and understanding the influence of external stimuli on molecular conformation and crystal structure.
Here is a summary of applications of MD simulations to this compound components:
| Component | Application Area | Key Findings | Reference |
| Paracetamol | Ordering around substrates (e.g., glycogen) | Reduced conformational space in the presence of substrate; importance of dipolar interactions. | aps.orgnih.govresearchgate.net |
| Paracetamol | Interaction with biological targets (metabolites) | Validation of docking poses; dynamic interactions and conformational changes upon binding. | nih.gov |
| Paracetamol | Crystallization under electric fields | Induction of new polymorphs; influence of electric field on crystal growth and dissolution. | acs.org |
| Codeine | Conformational analysis (derivatives) | Establishment of molecular geometry and symmetry in solution. | doi.org |
| Codeine | Interaction with biological targets | Investigation of dynamic interactions with receptors (e.g., 5-HT3A receptor, though codeine showed modulatory effect rather than direct interaction in one study). cam.ac.uk | cam.ac.uk |
Mechanistic Research at the Molecular and Subcellular Levels
Elucidation of Codeine's Molecular Interactions with Opioid Receptors
Codeine, an opioid analgesic, exerts its effects primarily through interaction with opioid receptors in the central nervous system. While codeine itself has some affinity for opioid receptors, its analgesic effect is largely attributed to its metabolic conversion to morphine, a more potent opioid agonist. tga.gov.aumdpi.com
Ligand Binding Studies and Receptor Subtype Selectivity (In Vitro/In Silico)
In vitro and in silico studies have investigated the binding characteristics of codeine and its metabolites, particularly morphine, to different opioid receptor subtypes: mu (μ-), delta (δ-), and kappa (κ-). Codeine exhibits a weaker affinity for opioid receptors compared to morphine. mdpi.com Morphine, the primary active metabolite of codeine, demonstrates a higher affinity and acts as a potent agonist primarily at the mu-opioid receptor (MOR). mdpi.comnrfhh.comnih.govresearchgate.net Studies utilizing techniques such as radioligand competitive binding assays and molecular docking simulations provide insights into the binding energies and interaction patterns of these ligands with the receptor binding pockets. mdpi.comnrfhh.commdpi.comnih.gov For instance, in silico studies have explored the binding of various opioids, including codeine and morphine, to the mu-opioid receptor, indicating varying binding energies. nrfhh.com
While MOR activation is considered the primary mechanism for opioid analgesia, interactions with other opioid receptor subtypes and even atypical opioid receptors like MRGPRX2 have been explored in in silico studies for other opioid compounds. nih.govunibo.it
Signal Transduction Pathways Initiated by Opioid Agonism (Theoretical Models)
Opioid receptors are G protein-coupled receptors (GPCRs). Upon ligand binding (such as morphine derived from codeine), the receptor undergoes a conformational change, leading to the dissociation of the heterotrimeric G protein into α and βγ subunits. mdpi.commdpi.com This dissociation initiates intracellular signaling cascades. The primary pathway activated by MOR agonists involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. mdpi.commdpi.com This reduction in cAMP influences the activity of protein kinase A (PKA). mdpi.commdpi.com
Furthermore, opioid receptor activation modulates ion channel activity. It typically leads to the activation of inwardly rectifying potassium channels, causing potassium efflux and neuronal hyperpolarization, which reduces neuronal excitability. mdpi.com Simultaneously, it can inhibit voltage-gated calcium channels, reducing calcium influx and subsequently decreasing the release of neurotransmitters involved in pain signaling. mdpi.com Theoretical models suggest that these combined effects on adenylyl cyclase, ion channels, and downstream kinases contribute to the analgesic effects of opioids by inhibiting pain signal transmission in the spinal cord and other parts of the central nervous system. researchgate.netmdpi.com Beyond these classical pathways, other signaling molecules and pathways, including phospholipase C, mitogen-activated protein (MAP) kinases, and β-arrestin recruitment, have been implicated in opioid receptor signaling and the development of phenomena like tolerance and dependence. mdpi.commdpi.comelifesciences.org Biased agonism, where ligands preferentially activate certain downstream pathways over others (e.g., G protein signaling over β-arrestin recruitment), is an area of ongoing research aimed at developing opioids with reduced side effects. mdpi.comelifesciences.org
Elucidation of Paracetamol's Molecular Mechanisms of Action
The precise molecular mechanism of action of paracetamol (acetaminophen) is not fully elucidated and remains a subject of ongoing research, despite its widespread use. tandfonline.comdovepress.comnih.govcaldic.comnih.gov It is believed to exert its analgesic and antipyretic effects primarily through actions in the central nervous system. tandfonline.comdovepress.comnih.govcaldic.compainphysicianjournal.com
Cyclooxygenase Inhibition: Isoform Selectivity and Binding Kinetics (In Vitro)
One prominent theory regarding paracetamol's mechanism involves the inhibition of cyclooxygenase (COX) enzymes, particularly in the central nervous system. tandfonline.comnih.govcaldic.comnih.govptfarm.ploup.com COX enzymes (COX-1 and COX-2) are involved in the synthesis of prostaglandins, which play a role in pain and inflammation. tandfonline.comnih.govptfarm.ploup.comresearchgate.net
In vitro studies have yielded conflicting results regarding paracetamol's potency and selectivity for COX isoforms. Some research suggests that paracetamol is a weak inhibitor of both COX-1 and COX-2 in traditional in vitro assays using broken cell systems. tandfonline.comcaldic.comoup.com However, other studies, particularly those using intact cells with low arachidonic acid concentrations or ex vivo human whole blood assays, indicate a more preferential inhibition of COX-2. tandfonline.comcaldic.comresearchgate.netresearchgate.net For example, one study using human whole blood reported a 4.4-fold selectivity towards COX-2 inhibition compared to COX-1 in vitro. researchgate.net The mechanism of COX inhibition by paracetamol is thought to involve its action as a reducing agent at the peroxidase site of the COX enzyme, which is necessary for the cyclooxygenase activity. nih.govptfarm.pl This effect can be influenced by the local cellular peroxide tone and substrate (arachidonic acid) concentrations, potentially explaining its greater activity in the CNS where peroxide levels may be lower than in peripheral inflamed tissues. dovepress.comnih.govcaldic.comoup.com The concept of a COX-3 enzyme, a splice variant of COX-1 primarily found in the brain, was also proposed as a potential target for paracetamol, but its clinical relevance as the primary mediator of paracetamol's effects is debated. tandfonline.comcaldic.comoup.comresearchgate.net
Here is a table summarizing some in vitro COX inhibition data for paracetamol:
| COX Isoform | IC50 (µmol/L) | Assay System | Source |
| COX-1 | 113.7 | Human whole blood | researchgate.net |
| COX-2 | 25.8 | Human whole blood | researchgate.net |
| COX-3 | 460 | Canine brain homogenate | tandfonline.com |
Note: IC50 values can vary significantly depending on the assay conditions, substrate concentration, and source of the enzyme.
Central Nervous System Pathways: Theoretical Involvement of Serotonergic and Cannabinoid Systems (In Silico/In Vitro)
Beyond COX inhibition, research suggests that paracetamol's analgesic effects involve modulation of central nervous system pathways, including the serotonergic and cannabinoid systems. tandfonline.comdovepress.comnih.govnih.govpainphysicianjournal.comresearchgate.netresearchgate.netpsu.edu
One proposed mechanism involves the potentiation of descending inhibitory serotonergic pathways that originate in the brainstem and project to the spinal cord. tandfonline.comdovepress.comnih.govpainphysicianjournal.compsu.edu Activation of these pathways can inhibit the transmission of pain signals at the spinal level. tandfonline.com Studies, including those in experimental animals, have provided evidence for the involvement of this pathway in paracetamol-induced analgesia. tandfonline.compainphysicianjournal.compsu.edu
Another significant area of research focuses on the involvement of the endocannabinoid system. Paracetamol is metabolized in the brain to an active metabolite, N-(4-hydroxyphenyl)-arachidonamide (AM404). tandfonline.comdovepress.comnih.govpainphysicianjournal.comresearchgate.net AM404 is an endocannabinoid reuptake inhibitor and also acts as an agonist at transient receptor potential vanilloid-1 (TRPV1) channels. tandfonline.comdovepress.comresearchgate.netresearchgate.net By inhibiting the reuptake of the endogenous cannabinoid anandamide (B1667382), AM404 can increase anandamide levels, leading to the activation of cannabinoid CB1 receptors, which are involved in pain modulation. dovepress.compainphysicianjournal.comresearchgate.netresearchgate.netpsu.edu In silico and in vitro studies have explored the interactions of AM404 with cannabinoid receptors and TRPV1 channels. researchgate.netresearchgate.net Some research suggests that the interaction of paracetamol with the endocannabinoid system may, in turn, reinforce the activity of the serotonergic system. painphysicianjournal.compsu.edu
Other potential central mechanisms explored include the involvement of the L-arginine/nitric oxide pathway. nih.govpainphysicianjournal.comptfarm.pl
Theoretical Synergistic and Additive Molecular Interactions within the Co-codamol Combination
The combination of codeine and paracetamol in this compound is based on the principle of achieving enhanced analgesia through the complementary mechanisms of action of the two compounds. This interaction is generally considered to be additive or potentially synergistic, meaning the combined effect is equal to or greater than the sum of the individual effects. elsevier.esnih.gov
The theoretical basis for this lies in their distinct molecular targets and pathways involved in pain processing. Codeine (via its metabolite morphine) primarily targets opioid receptors, modulating pain signaling through G protein-coupled pathways, ion channel modulation, and inhibition of neurotransmitter release, particularly in the central nervous system. researchgate.netmdpi.commdpi.com Paracetamol, on the other hand, is thought to act through mechanisms involving central COX inhibition, modulation of serotonergic descending pathways, and interaction with the endocannabinoid system. tandfonline.comdovepress.comnih.govnih.govpainphysicianjournal.comresearchgate.netresearchgate.netpsu.edu
Since these mechanisms are largely independent, combining the two compounds allows for a multi-modal approach to analgesia, potentially targeting different aspects of the pain pathway simultaneously. The additive effect is expected because both drugs contribute to pain relief through their respective mechanisms. elsevier.es Synergism, where the combined effect is greater than the simple sum of individual effects, could theoretically arise if there is some level of interaction or potentiation between their downstream signaling pathways or if they target different but interconnected components of the pain network. While the precise molecular details of a synergistic interaction between codeine and paracetamol are not fully elucidated, the clinical observation of enhanced analgesia with the combination supports the concept of their combined action being more effective than either drug alone for certain types of pain. dovepress.comnih.gov Research on drug combinations often utilizes isobolographic analysis to determine if the interaction is additive or synergistic based on dose-response curves. nih.govtemple.edu Studies on combinations of opioids with other analgesics have demonstrated synergistic interactions. nih.gov
Receptor Heteromerization and Allosteric Modulation Concepts
Receptor heteromerization, the physical association between different receptor types, can lead to novel functional properties distinct from those of the individual receptors. nih.govfrontiersin.org This phenomenon adds a layer of complexity to the understanding of drug action, particularly for G protein-coupled receptors (GPCRs) like opioid receptors. frontiersin.orgfrontiersin.orgx-mol.net MORs are known to form heteromers with other opioid receptors (e.g., MOR-delta opioid receptor (DOR)) and with non-opioid receptors, such as the serotonin (B10506) 1A (5-HT1A) receptor and cannabinoid CB1 receptors (CB1Rs). nih.govfrontiersin.orgfrontiersin.orgmdpi.com
Research has indicated that MOR and 5-HT1A receptors can form heterodimers in the plasma membrane. mdpi.com Prolonged exposure to opioids, including codeine, has been shown to facilitate MOR and 5-HT1A heterodimerization and stabilize these complexes. mdpi.com This interaction between the opioid and serotonergic systems at the receptor level may be relevant to the combined effects of this compound, given paracetamol's proposed action on descending serotonergic pathways. ptfarm.pltandfonline.comaap.org
Furthermore, interactions between MORs and CB1Rs have been observed, with studies showing co-localization and synergistic interactions between cannabinoid and opioid analgesia. nih.govfrontiersin.org While direct evidence of this compound components inducing specific receptor heteromers is still an area of research, the known ability of opioid receptors and potentially other receptors involved in paracetamol's mechanism to form heteromers suggests a potential molecular basis for synergistic or complementary effects at the receptor level.
Allosteric modulation involves a substance binding to a receptor at a site distinct from the orthosteric site (where the primary ligand binds), thereby altering the receptor's response to the orthosteric ligand. wikipedia.org This can affect the affinity and/or efficacy of the orthosteric ligand. wikipedia.org Positive allosteric modulators (PAMs), for instance, can enhance the receptor's response in the presence of an agonist. wikipedia.orgnih.gov While research specifically on paracetamol or codeine acting as allosteric modulators of each other's primary targets (MORs for codeine, and proposed targets for paracetamol like COX, CB1R, or TRPV1) is limited, the concept of allosteric modulation provides a potential mechanism by which one component of this compound could influence the activity of the other at a molecular level, beyond simple additive effects. For example, studies have explored allosteric modulation of cannabinoid receptors, which are implicated in paracetamol's mechanism. nih.govmdpi.com
Overlapping or Complementary Biochemical Pathways
The combined analgesic effect of this compound is thought to arise from the interaction of the biochemical pathways influenced by codeine and paracetamol. Codeine's primary pathway involves agonism of MORs, leading to inhibition of pain signal transmission in the CNS. nih.govdrugbank.comscitechnol.com This involves G protein-coupled signaling pathways that decrease cAMP and modulate ion channels, affecting neuronal excitability and neurotransmitter release. nih.gov
Paracetamol's mechanisms, while less defined, involve pathways that can be seen as complementary or potentially overlapping with the opioid system. Its effects on central COX inhibition could reduce prostaglandin (B15479496) synthesis, which plays a role in pain sensitization. ptfarm.pltandfonline.comnih.gov The activation of descending inhibitory serotonergic pathways by paracetamol ptfarm.pltandfonline.comaap.orgdovepress.com provides another layer of pain modulation that is distinct from but can interact with opioid-mediated inhibition. The involvement of the endocannabinoid system through the metabolite AM404 tandfonline.comnih.govresearchgate.netdovepress.comoup.com introduces a third pathway known to modulate pain signaling and interact with the opioid system. nih.govfrontiersin.org
While a study on the interaction between therapeutic doses of codeine and paracetamol found no significant influence of codeine on the clearance or metabolism of paracetamol, enghusen.dk the focus on pharmacokinetics rather than pharmacodynamics at the receptor or intracellular signaling level means that molecular interactions like heteromerization or allosteric effects, or the convergence of downstream signaling pathways, are still potential contributors to the observed clinical synergy. springermedizin.deeuropeanreview.org
Data Table: Proposed Mechanisms of this compound Components at Molecular/Subcellular Level
| Component | Primary Target/Mechanism (Molecular/Subcellular) | Key Pathways Influenced | Potential for Interaction with Other Component's Pathways |
| Codeine | Mu-opioid receptor (MOR) agonism (via conversion to morphine), Codeine-6-glucuronide (B1240514) activity springermedizin.denih.govdrugbank.comnih.govscitechnol.com | Inhibition of ascending pain pathways, decreased intracellular cAMP, ion channel modulation nih.govaap.org | Potential for MOR heteromerization with receptors influenced by paracetamol (e.g., 5-HT1A, CB1R) nih.govfrontiersin.orgmdpi.com. Convergence of descending inhibitory pathways. |
| Paracetamol | Central COX inhibition, formation of AM404 (activating endocannabinoid system and TRPV1) ptfarm.pltandfonline.comnih.govresearchgate.netdovepress.comoup.com | Inhibition of prostaglandin synthesis (central), potentiation of descending serotonergic pathways, modulation of endocannabinoid system ptfarm.pltandfonline.comnih.govresearchgate.netaap.orgdovepress.comoup.com | Influence on serotonergic and endocannabinoid systems which interact with opioid pathways nih.govfrontiersin.orgmdpi.com. Potential for allosteric modulation or downstream signaling convergence. |
Biochemical Transformations and Metabolomic Research of Co Codamol Constituents
Cytochrome P450 Enzyme System in Codeine O-Demethylation (CYP2D6)
In vitro studies utilizing recombinant enzymes and liver microsomes have been conducted to characterize the kinetics of codeine metabolism. Research on equine P450 enzymes, which share significant homology with human enzymes, provides insight into these processes. In one such study, the equine enzyme CYP2D82, which is 80% homologous to human CYP2D6, was identified as responsible for the O-demethylation of codeine to morphine. nih.gov The kinetic parameters for this biotransformation were determined, revealing the enzyme's capacity and affinity for codeine. nih.gov Concurrently, the conversion of codeine to its inactive metabolite, norcodeine, was found to be catalyzed by CYP3A95 and CYP2D50 in the same in vitro system. nih.gov
| Metabolic Pathway | Enzyme | Metabolite | Km (μM) | Vmax (pmol/min/pmol P450) | Source |
|---|---|---|---|---|---|
| O-demethylation | CYP2D82 | Morphine | 247.4 | 1.6 | nih.gov |
| N-demethylation | CYP3A95 | Norcodeine | 104.1 | 2.8 | nih.gov |
| CYP2D50 | Norcodeine | 526.9 | 2.6 | nih.gov |
Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of Vmax, indicating substrate affinity. Vmax (maximum reaction rate) represents the maximum rate of reaction.
The gene encoding the CYP2D6 enzyme is highly polymorphic, meaning there are many different versions, or alleles, within the human population. researchgate.netoup.comnih.gov These genetic variations can lead to the production of enzymes with a wide range of activities, from completely non-functional to ultra-rapid. nih.govnih.gov Consequently, an individual's CYP2D6 genotype is a major determinant of their ability to metabolize codeine into morphine, directly impacting the drug's efficacy and safety. researchgate.netcpicpgx.org
Based on their genetic makeup, individuals can be classified into four main metabolizer phenotypes:
Poor Metabolizers (PMs): These individuals carry two non-functional CYP2D6 alleles. nih.gov They are unable to convert codeine to morphine, leading to a lack of analgesic effect. nih.govresearchgate.net Approximately 7-10% of Caucasians are poor metabolizers. anesthesiaprimer.com
Intermediate Metabolizers (IMs): This group has either two alleles with decreased function or one functional and one non-functional allele. nih.gov They experience reduced conversion of codeine to morphine. nih.gov
Extensive (Normal) Metabolizers (EMs): EMs possess two fully functional alleles, resulting in a "normal" rate of codeine metabolism. anesthesiaprimer.com
Ultrarapid Metabolizers (UMs): These individuals have multiple copies of the functional CYP2D6 gene, leading to accelerated and increased formation of morphine from codeine. nih.govanesthesiaprimer.com This can result in higher than expected morphine levels, increasing the risk of toxicity. nih.gov The prevalence of this phenotype varies, with reports of 1-7% in White populations and over 25% in Ethiopian populations. anesthesiaprimer.com
The theoretical implications of these polymorphisms are significant. For PMs, codeine therapy is likely to be ineffective. nih.gov Conversely, UMs may experience adverse effects even at standard doses due to the rapid production of morphine. researchgate.net A study on the CYP2D6*10 allele, which confers reduced enzyme activity, found that individuals with this allele had significantly lower plasma concentrations of morphine and its glucuronidated metabolites after a dose of codeine. nih.gov
| Phenotype | Genotype Description | Enzyme Activity | Theoretical Implication for Codeine Metabolism | Source |
|---|---|---|---|---|
| Ultrarapid Metabolizer (UM) | Carries more than two copies of functional alleles. | Increased | Increased and rapid formation of morphine, potential for toxicity. | nih.govanesthesiaprimer.com |
| Extensive (Normal) Metabolizer (EM) | Carries two normal-function alleles. | Normal | Expected conversion of codeine to morphine, leading to analgesia. | anesthesiaprimer.com |
| Intermediate Metabolizer (IM) | Carries one decreased-function and one no-function allele, or two decreased-function alleles. | Decreased | Reduced morphine formation, potentially leading to inadequate analgesia. | nih.gov |
| Poor Metabolizer (PM) | Carries two no-function alleles. | Absent or minimal | Inability to convert codeine to morphine, resulting in a lack of efficacy. | nih.govresearchgate.net |
Glucuronidation and Sulfation Pathways of Paracetamol Metabolism
Paracetamol (acetaminophen) is primarily metabolized in the liver via conjugation reactions, principally glucuronidation and sulfation. nih.govresearchgate.netwikipedia.org These Phase II metabolic processes render the compound more water-soluble, facilitating its excretion from the body. nih.gov Glucuronidation is the main pathway, accounting for 50-70% of paracetamol metabolism, while sulfation accounts for an additional 25-35%. researchgate.netwikipedia.org A minor fraction (5-15%) is oxidized by cytochrome P450 enzymes to a reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI). wikipedia.orgoamjms.eu
In vitro studies using human liver microsomes and recombinant enzymes have identified the specific enzyme isoforms responsible for paracetamol conjugation.
Glucuronidation: The transfer of a glucuronic acid group to paracetamol is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. Studies have shown that multiple UGT isoforms are involved, including UGT1A1, UGT1A6, UGT1A9, and UGT2B15. nih.govsmpdb.ca UGT1A6 appears to be important at lower paracetamol concentrations, while UGT1A9 and UGT1A1 contribute more significantly at higher, potentially toxic, concentrations. nih.gov
Sulfation: The addition of a sulfo group is carried out by a family of cytosolic enzymes called sulfotransferases (SULT). nih.gov The primary isoforms identified as responsible for paracetamol sulfation are SULT1A1 and SULT1A3/4. nih.govsmpdb.ca Other isoforms, such as SULT1E1 and SULT2A1, may also contribute. smpdb.ca
| Metabolic Pathway | Enzyme Superfamily | Specific Isoforms Involved | Source |
|---|---|---|---|
| Glucuronidation | UDP-Glucuronosyltransferase (UGT) | UGT1A1, UGT1A6, UGT1A9, UGT2B15 | nih.govsmpdb.ca |
| Sulfation | Sulfotransferase (SULT) | SULT1A1, SULT1A3, SULT1A4, SULT1E1, SULT2A1 | nih.govsmpdb.ca |
The kinetics of paracetamol glucuronidation have been characterized in human liver microsomes. One study demonstrated that the formation of paracetamol glucuronide followed Michaelis-Menten kinetics, with a mean apparent Km of 7.37 ± 0.99 mM and a Vmax of 4.76 ± 1.35 nmol/min/mg of microsomal protein. flinders.edu.au This suggests the involvement of a single UGT form or multiple forms with similar affinities for paracetamol. flinders.edu.au Further research into individual isoforms has revealed more complex kinetics; for example, UGT 1A1 demonstrated Hill kinetics, while UGT 1A9 displayed standard Michaelis-Menten kinetics, and substrate inhibition was observed with UGT 1A6 and UGT 2B15. nih.gov
The development of sensitive analytical methods, such as ultra-high performance liquid chromatography-tandem mass spectrometry (U(H)PLC–MS/MS), allows for precise quantification of paracetamol and its metabolites in biological matrices. ucl.ac.ukresearchgate.net In one such method validation for rat plasma, the lower limits of quantification (LLOQ) for the major metabolites were established, demonstrating the ability to measure their formation in vitro and in vivo. ucl.ac.ukresearchgate.net
| Parameter | Analyte/Process | Value | System | Source |
|---|---|---|---|---|
| Apparent Km | Paracetamol Glucuronidation | 7.37 ± 0.99 mM | Human Liver Microsomes | flinders.edu.au |
| Apparent Vmax | Paracetamol Glucuronidation | 4.76 ± 1.35 nmol/min/mg | Human Liver Microsomes | flinders.edu.au |
| LLOQ | Paracetamol Glucuronide (APAP-G) | 3.00 μg/ml | Rat Plasma | ucl.ac.ukresearchgate.net |
| LLOQ | Paracetamol Sulfate (APAP-S) | 2.75 μg/ml | Rat Plasma | ucl.ac.ukresearchgate.net |
Interplay of Metabolic Pathways in Co-administered Systems (Theoretical/In Vitro)
When codeine and paracetamol are administered together, their respective metabolic pathways proceed concurrently. The primary routes of metabolism for the two compounds are distinct: codeine relies heavily on CYP2D6 for bioactivation and UGT2B7 for glucuronidation, while paracetamol is mainly cleared by UGT1A family and SULT1A family enzymes. clinpgx.orgnih.govsmpdb.ca
The potential for metabolic interaction primarily lies in shared, minor pathways. For instance, both drugs can be substrates for CYP3A4; this enzyme metabolizes codeine to norcodeine and contributes to the minor oxidative pathway of paracetamol. clinpgx.orgoamjms.eu Theoretically, competition for this enzyme could occur, although its clinical significance is likely minimal given that this is not the primary clearance route for either drug.
An in vivo study specifically designed to investigate this interaction found that chronic administration of therapeutic doses of paracetamol had no significant effect on the metabolism and disposition of codeine. researchgate.net Similarly, previous research indicated that codeine does not alter the clearance or metabolism of paracetamol. researchgate.net Therefore, based on available in vitro and in vivo data, there appears to be a lack of significant metabolic interplay between codeine and paracetamol when co-administered, as their principal, high-capacity metabolic pathways (CYP2D6 for codeine activation; UGTs/SULTs for paracetamol conjugation) are separate.
Potential for Enzyme Induction or Inhibition Studies (In Vitro)
In vitro systems are invaluable for investigating the potential of drug candidates to either induce or inhibit the activity of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP450) superfamily. Such interactions are a major cause of drug-drug interactions, which can alter a drug's efficacy and safety profile. The constituents of co-codamol, paracetamol and codeine, are both extensively metabolized by CYP450 enzymes, making them subjects of numerous in vitro studies.
Paracetamol:
The metabolism of paracetamol is multifaceted. While the majority of a therapeutic dose is conjugated with glucuronic acid and sulfate, a smaller fraction is oxidized by CYP450 enzymes to form the highly reactive and potentially toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI). researchgate.net In vitro studies utilizing human liver microsomes and recombinant CYP enzymes have been pivotal in identifying the specific isoforms involved in this bioactivation pathway.
Research has shown that several CYP450 enzymes can contribute to NAPQI formation, with their relative contributions being dose-dependent. Key enzymes identified in in vitro experiments include CYP2E1, CYP1A2, CYP3A4, and to a lesser extent, CYP2D6. There is some evidence to suggest that at lower, therapeutic concentrations, CYP3A4 may play a significant role, while at higher, toxic concentrations, the contribution of CYP2E1 becomes more prominent.
In vitro studies have also explored the potential for paracetamol to induce CYP450 enzymes. Some research indicates that paracetamol can act as an inducer of CYP3A4. This is a critical area of investigation as induction of this enzyme could potentially alter the metabolism of co-administered drugs.
Codeine:
Codeine itself is a prodrug, meaning it has little analgesic activity until it is metabolized to its active form, morphine. pharmaceutical-journal.com This conversion is almost exclusively carried out by the CYP2D6 enzyme. pharmaceutical-journal.com A smaller portion of codeine is metabolized by CYP3A4 to norcodeine. clinpgx.org The activity of CYP2D6 is highly variable among individuals due to genetic polymorphisms, which can significantly impact the efficacy of codeine. nih.gov
In vitro studies are essential for screening compounds that may inhibit CYP2D6, as this can lead to reduced analgesic effect from codeine. Conversely, inducers of CYP2D6 could potentially increase the conversion of codeine to morphine, leading to a greater risk of opioid-related side effects. Human liver microsomes are a standard in vitro model for assessing the inhibitory or inductive potential of various substances on codeine metabolism. One study found no significant alteration in the metabolism of codeine when co-administered with paracetamol, suggesting that paracetamol does not significantly inhibit or induce the key enzymes responsible for codeine's metabolic pathways in a clinical setting. nih.gov
Interactive Data Table: Key CYP450 Enzymes in this compound Metabolism
| Compound | Primary Metabolic Pathway | Key CYP450 Enzymes | In Vitro Observations |
| Paracetamol | Oxidation to NAPQI | CYP2E1, CYP1A2, CYP3A4, CYP2D6 | Dose-dependent contribution of different enzymes. Potential for CYP3A4 induction. |
| Codeine | O-demethylation to Morphine | CYP2D6 | Primary pathway for analgesic effect. Subject to genetic polymorphism. |
| N-demethylation to Norcodeine | CYP3A4 | A secondary metabolic pathway. |
Metabolic Flux Analysis in Defined Biochemical Systems
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rate of turnover of metabolites through various metabolic pathways. While direct and comprehensive MFA studies on this compound constituents are not extensively reported under that specific terminology, the principles of MFA are applied through quantitative analysis of their metabolic pathways in defined in vitro systems. These studies are crucial for understanding the dynamics of how these drugs are processed and how different physiological or pathological conditions might alter their metabolic fate.
The core of applying MFA principles to drug metabolism involves the use of stable isotope tracers. For instance, paracetamol can be synthesized with heavy isotopes, such as carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N). nih.gov When this labeled paracetamol is introduced into an in vitro system, such as cultured human hepatocytes or liver microsomes, the labeled atoms can be traced as they are incorporated into various metabolites.
By using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can identify and quantify the labeled metabolites. ucl.ac.uk This allows for the precise measurement of the flux through each metabolic pathway, such as glucuronidation, sulfation, and oxidation to NAPQI. This quantitative data is invaluable for constructing and validating computational models of drug metabolism, such as physiologically based pharmacokinetic (PBPK) models. frontiersin.org These models can then be used to simulate and predict how drug metabolism might change under different conditions or in different patient populations.
Similarly, for codeine, stable isotope labeling can be used to quantify the flux through its primary metabolic pathways: conversion to morphine via CYP2D6 and to norcodeine via CYP3A4. clinpgx.org This quantitative approach can provide a more detailed understanding of the impact of genetic variations in CYP2D6 on the metabolic flux towards the active metabolite, morphine. researchgate.net By measuring the rates of formation of morphine and norcodeine in vitro, researchers can better predict the analgesic response and potential for adverse effects in individuals with different CYP2D6 genotypes. nih.gov
The application of these quantitative techniques in defined biochemical systems provides a deeper, more dynamic understanding of the biotransformation of this compound's constituents. This knowledge is fundamental for predicting drug-drug interactions, understanding inter-individual variability in drug response, and ultimately for the safer and more effective use of this common analgesic.
Interactive Data Table: Application of Metabolic Flux Principles to this compound Constituents
| Compound | Analytical Technique | In Vitro System | Key Findings |
| Paracetamol | Stable Isotope Tracing (¹³C, ¹⁵N) with LC-MS | Human Hepatocytes, Liver Microsomes | Quantification of flux through glucuronidation, sulfation, and NAPQI formation pathways. nih.govucl.ac.uk |
| Codeine | Quantitative analysis of metabolites by LC-MS | Human Liver Microsomes | Determination of the rates of conversion to morphine and norcodeine, providing insight into the impact of CYP2D6 and CYP3A4 activity. pharmaceutical-journal.comclinpgx.org |
Advanced Analytical Methodologies for Co Codamol and Its Metabolites
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are cornerstone techniques for the analysis of co-codamol. smolecule.com These methods offer robust, reliable, and precise quantification of paracetamol, codeine, and their respective metabolites. UPLC, by utilizing smaller particle size columns (typically sub-2 µm), provides significant improvements in resolution, speed, and sensitivity over traditional HPLC. smolecule.com
The development of quantitative HPLC and UPLC methods is centered on achieving optimal separation of the analytes from endogenous matrix components and other potential interferences. Reversed-phase chromatography is the most common approach.
Method development involves the meticulous optimization of several parameters:
Stationary Phase: C8 and C18 columns are widely used for the separation of paracetamol, codeine, and their metabolites. rjptonline.orgrjptonline.org For instance, a Shim-pack clc-C8 column (25 cm x 4.6 mm, 5 µm) has been successfully used for their simultaneous determination. rjptonline.org
Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) formate) and an organic modifier like acetonitrile (B52724) or methanol. rjptonline.orgoup.com The pH of the aqueous phase is a critical parameter for controlling the retention and peak shape of ionizable compounds like codeine. A mobile phase of acetonitrile and phosphoric acid (pH 2.8) in a 35:65 (v/v) ratio has been shown to be effective. rjptonline.org
Detection: UV detection is commonly employed, with wavelengths set around 212-215 nm to detect both compounds, or at specific maxima such as 245 nm for paracetamol. rjptonline.orgrjptonline.orgresearchgate.net Photodiode Array (PDA) detectors can provide spectral data to confirm peak purity. mdpi.com
Flow Rate and Injection Volume: These are optimized to ensure sharp peaks and good resolution within a reasonable analysis time, which can be under 8 minutes. rjptonline.org
Validation of these methods confirms their suitability for quantitative purposes, establishing linearity across a defined concentration range, as well as determining limits of detection (LOD) and quantification (LOQ). For example, one HPLC method demonstrated linearity for paracetamol between 3-600 µg/mL and for codeine between 1-800 µg/mL. rjptonline.org
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | Shim-pack clc-C8 (25 cm x 4.6 mm, 5 µm) rjptonline.org | Symmetry C8 (3.9 x 150 mm, 5 µm) waters.com | Microsorb-MV 100-5 C18 (250 x 4.6 mm) rjptonline.org |
| Mobile Phase | Acetonitrile:Phosphoric acid (pH 2.8) (35:65 v/v) rjptonline.org | Methanol:Water:THF:Phosphoric acid (60:36:4:1) with 10 mM docusate (B154912) sodium waters.com | Methanol:Water (30:70 v/v) rjptonline.org |
| Flow Rate | 1.0 mL/min rjptonline.org | 0.75 mL/min waters.com | 0.5 mL/min rjptonline.org |
| Detection (UV) | 212 nm rjptonline.org | 254 nm waters.com | 245 nm rjptonline.org |
| Analysis Time | < 8 min rjptonline.org | Not specified | 10 min rjptonline.org |
The analysis of chiral drugs is critical as enantiomers can exhibit different pharmacological and toxicological properties. wvu.edumdpi.com Codeine possesses chiral centers, and its metabolism can be stereoselective. Chiral chromatography, particularly HPLC using Chiral Stationary Phases (CSPs), is the primary technique for separating the enantiomers of codeine and its metabolites like O-desmethyltramadol from racemic mixtures. nih.govmdpi.com
The development of these methods focuses on enantioselective interactions between the analytes and the CSP. wvu.edu
Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used. For example, a Lux Cellulose-4 column has been successfully employed to achieve enantiomeric and chemoselective separation of tramadol (B15222) and its metabolites, which are structurally related to codeine's metabolites. mdpi.com
Mobile Phase: The choice of mobile phase is crucial for achieving resolution. In normal-phase mode, mixtures of alkanes (like hexane) with alcohols (like ethanol (B145695) or isopropanol) and an amine modifier (like diethylamine (B46881), DEA) are common. mdpi.com The organic modifier and the additive are key to controlling the retention and selectivity of the enantiomers. mdpi.com For instance, a mobile phase of 0.1% diethylamine in hexane (B92381) and ethanol (96:4, v/v) has proven effective. mdpi.com
Successful chiral separations are characterized by the resolution factor (Rs), which should ideally be greater than 1.5 for baseline separation. These specialized methods are essential for detailed pharmacokinetic and pharmacodynamic studies that investigate the stereospecific disposition of codeine. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. nih.gov For the analysis of this compound and its metabolites, which are often non-volatile, chemical modification through derivatization is a mandatory prerequisite. smolecule.comnih.gov GC-MS offers high chromatographic efficiency and provides definitive structural information through mass spectral fragmentation patterns.
Derivatization is a chemical process that modifies the analyte to increase its volatility, thermal stability, and improve its chromatographic properties. jfda-online.comsigmaaldrich.com This is achieved by converting polar functional groups, such as hydroxyl (-OH) and amine (-NH), into less polar, more volatile derivatives. gcms.cz
Common derivatization strategies for codeine and its metabolites include:
Silylation: This is the most common technique, involving the replacement of active hydrogens with a trimethylsilyl (B98337) (TMS) group. gcms.cz Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are frequently used. sigmaaldrich.com
Acylation: This involves introducing an acyl group. Reagents such as propionic anhydride (B1165640) are effective for derivatizing the hydroxyl groups of opioids. nih.govoup.com This method produces stable derivatives with characteristic mass spectra. smolecule.com A mixed solvent of propionic anhydride and pyridine (B92270) (5:2) at 80°C for 3 minutes is an effective protocol for derivatizing morphine and codeine. nih.gov
Alkylation: This method involves replacing an acidic hydrogen with an alkyl group, primarily used for acidic compounds. gcms.cz
The choice of derivatization reagent and reaction conditions (e.g., solvent, temperature, and time) must be carefully optimized to ensure complete and reproducible conversion of the analyte to its derivative. nih.govsigmaaldrich.com Multi-step derivatization approaches can also be employed for complex mixtures of opiates to resolve potential interferences. nih.govresearchgate.net
| Derivatization Technique | Reagent(s) | Target Functional Groups | Application Notes |
|---|---|---|---|
| Silylation | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide), often with TMCS (trimethylchlorosilane) sigmaaldrich.com | Hydroxyl, Carboxylic acid, Amine sigmaaldrich.com | Most common method; creates TMS derivatives. Reaction conditions (time, temp) are crucial for completion. sigmaaldrich.com |
| Acylation | Propionic anhydride, Acetic anhydride nih.govoup.com | Hydroxyl, Amine gcms.cz | Produces stable propionyl or acetyl esters. Propionic anhydride is noted for yielding accurate, precise, and sensitive results for opiates. oup.com |
| Multi-step Derivatization | Methoxyamine followed by BSTFA or propionyl groups nih.gov | Keto-groups, then Hydroxyl/Amine groups nih.gov | Used for simultaneous analysis of multiple opiates, including keto-opiates, to improve chromatographic resolution and reduce interference. nih.govresearchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (HRMS)
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of drugs and metabolites in complex biological matrices like plasma, urine, and oral fluid. smolecule.comoup.comrti.org This technique combines the powerful separation capabilities of HPLC/UPLC with the high specificity and sensitivity of tandem mass spectrometry. High-Resolution Mass Spectrometry (HRMS) offers an additional advantage by providing highly accurate mass measurements, which is invaluable for identifying unknown metabolites and increasing confidence in compound identification. nih.govruc.dkresearchgate.net
For codeine analysis, positive electrospray ionization (ESI) is typically used, generating a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 300.1. smolecule.com In LC-MS/MS, this precursor ion is fragmented, and specific product ions are monitored. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides exceptional specificity, minimizing interferences from the matrix. nih.govsmolecule.com For example, the SRM transition of m/z 300 → 165 is characteristic of codeine. smolecule.com LC-MS/MS methods can achieve detection limits as low as 0.2 ng/mL in human plasma. smolecule.com
HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure m/z with very high accuracy (typically within 5 parts per million). smolecule.com This allows for the determination of the elemental composition of an ion, which is a powerful tool for identifying novel metabolites of paracetamol and codeine. smolecule.comnih.govruc.dk
LC-MS and HRMS platforms are central to metabolomics studies, which can be broadly categorized as targeted or untargeted. springernature.commdpi.com
Targeted Metabolomics: This approach focuses on the quantitative analysis of a predefined set of known metabolites. nih.gov Using LC-MS/MS in MRM mode, this method is highly sensitive and specific, making it ideal for validating metabolic pathways or quantifying specific biomarkers. mdpi.com For this compound, a targeted approach would be used to accurately measure the concentrations of codeine, paracetamol, and their known primary metabolites (e.g., morphine, codeine-6-glucuronide (B1240514), paracetamol-sulfate, paracetamol-glucuronide). mdpi.com
Untargeted Metabolomics: This is a discovery-oriented approach that aims to measure as many metabolites as possible in a sample to find differences between experimental groups. nih.govspringernature.com It typically employs HRMS to acquire full-scan mass spectra of all ions within a certain mass range. ruc.dkresearchgate.net The resulting complex datasets are analyzed using advanced bioinformatics and statistical tools to identify metabolites that are significantly altered. This approach has been instrumental in discovering previously overlooked metabolic pathways, such as the thiomethyl shunt for paracetamol, which produces novel thiomethyl metabolite conjugates. ruc.dkresearchgate.net Untargeted analysis provides a comprehensive overview of metabolic changes and can reveal unexpected biological responses to drug administration. researchgate.net
Hybrid approaches that bridge targeted and untargeted methods are also emerging, allowing for both the quantification of known metabolites and the discovery of new ones within a single analysis. nih.gov
Isotope Labeling Strategies for Metabolic Pathway Elucidation
Isotope labeling is a powerful technique used to trace the metabolic fate of drugs within a biological system. nih.gov By replacing one or more atoms of a molecule with their stable, heavy isotopes (such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N)), the compound becomes "tagged" without significantly altering its chemical properties. nih.gov This allows researchers to distinguish the drug and its metabolites from endogenous compounds using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.gov
In the context of this compound, this strategy is invaluable for delineating the complex metabolic pathways of both codeine and paracetamol. For codeine, stable isotope labeling has been employed to unequivocally identify its major metabolites. researchgate.netresearchgate.net The primary metabolic routes for codeine include O-demethylation to morphine (the primary active analgesic metabolite), N-demethylation to norcodeine, and glucuronidation to codeine-6-glucuronide. jvsmedicscorner.compharmaceutical-journal.com By administering ¹³C-labeled codeine, for instance, researchers can track the appearance of ¹³C-labeled morphine, norcodeine, and codeine-6-glucuronide in plasma and urine, confirming the biotransformation pathways and quantifying the flux through each route. researchgate.netnih.gov This approach helps to understand the influence of genetic polymorphisms, particularly in the CYP2D6 enzyme responsible for the conversion to morphine, on the drug's efficacy and effects. researchgate.netpharmaceutical-journal.com
Similarly, isotope labeling can elucidate the metabolism of paracetamol, which primarily involves glucuronidation and sulfation. The use of labeled paracetamol helps in quantifying the formation of these conjugates and identifying minor metabolites, providing a complete picture of the drug's disposition.
Table 1: Application of Isotope Labeling in Codeine Metabolism Studies
| Isotope | Labeled Compound | Analytical Technique | Key Finding | Reference |
|---|---|---|---|---|
| ¹³C | [ring-¹³C₆]-L-tyrosine | LC-MS/MS, FT-ICR-MS | Elucidation of mass spectrometric fragmentation patterns of codeine and morphine. | researchgate.net |
| ²H (Deuterium) | Deuterium-labeled drug | Mass Spectrometry | Can mitigate metabolism-mediated toxicity by altering metabolic pathways. | nih.gov |
Hyphenated and Miniaturized Analytical Systems
The drive for faster, more sensitive, and higher-throughput analytical methods has led to the development of hyphenated and miniaturized systems. Hyphenation refers to the coupling of a separation technique with a spectroscopic detection method (e.g., liquid chromatography-mass spectrometry, LC-MS), while miniaturization involves scaling down analytical devices to the micro-scale, reducing sample and reagent consumption. mdpi.com
Capillary Electrophoresis (CE) and Microfluidic Devices
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. nih.gov It has been successfully applied to the analysis of this compound's components in pharmaceutical formulations and biological samples. nih.govnih.gov CE methods offer advantages such as short analysis times (often under 2 minutes), high separation efficiency, and minimal solvent consumption. nih.gov Various CE modes, including capillary zone electrophoresis (CZE), can be employed for the simultaneous determination of paracetamol and codeine. mdpi.com For instance, a CZE method with capacitively coupled contactless conductivity detection has been developed for the fast determination of paracetamol and codeine in a single run. nih.gov
Microfluidic devices, or "lab-on-a-chip" technology, represent the pinnacle of miniaturization in analytical chemistry. mdpi.comnih.gov These devices integrate multiple laboratory functions, such as sample preparation, reaction, separation, and detection, onto a single chip mere square centimeters in size. nih.govmdpi.com For this compound analysis, a microfluidic platform could be designed to perform rapid, automated, and high-throughput screening. nih.gov Droplet-based microfluidics can generate thousands of discrete droplets, each acting as an individual micro-reactor to test different drug concentrations or combinations, offering a high-resolution dose-response analysis. mdpi.com While specific applications for this compound are emerging, the technology's potential for rapid point-of-care testing and detailed cellular-level drug analysis is significant. nih.govrsc.org
Table 2: Selected Capillary Electrophoresis Methods for this compound Component Analysis
| Method | Analytes | Matrix | Analysis Time | Detection Limit | Reference |
|---|---|---|---|---|---|
| CE with C⁴D | Paracetamol, Codeine | Pharmaceutical Formulations | < 2 min | 1.6 µmol/L (Paracetamol), 15 µmol/L (Codeine) | nih.gov |
| CZE with Fluorescence Detection | Morphine, Codeine | Human Serum | Not specified | 1-1.2 ng/mL | mdpi.com |
| CE | Paracetamol, Caffeine, Codeine Phosphate | Pharmaceutical Dosage Forms | Not specified | 0.724 µg/mL (Paracetamol), 0.263 µg/mL (Codeine) | researchgate.net |
Automated Sample Preparation and Analysis
Automating sample preparation is critical for achieving high throughput and reproducibility in analytical laboratories. americanpharmaceuticalreview.com Manual sample preparation steps, such as extraction, dilution, and filtration, are often labor-intensive and a major source of error. americanpharmaceuticalreview.com Automated systems can perform these tasks with high precision, seamlessly integrating them with the final analytical measurement. americanpharmaceuticalreview.com
For this compound analysis, techniques like in-line solid-phase extraction (SPE) can be coupled directly to a separation system like CE or HPLC. mdpi.comresearchgate.net In an SPE-CE setup, a small segment of the capillary is packed with a sorbent material that selectively retains the analytes (codeine and paracetamol) from the sample matrix (e.g., urine, plasma). researchgate.net Interfering substances are washed away before the retained analytes are eluted directly into the CE system for separation and analysis. researchgate.net This automation reduces manual handling, minimizes contamination risk, enhances sensitivity through preconcentration, and significantly increases sample throughput. americanpharmaceuticalreview.commdpi.com
Chemometric Methods for Multi-component Analysis
The simultaneous quantification of paracetamol and codeine in this compound formulations using traditional spectrophotometry is challenging due to their highly overlapping absorption spectra. brieflands.comresearchgate.net Chemometrics, the application of mathematical and statistical methods, provides powerful tools to resolve this issue without the need for prior chemical separation. medcraveonline.commedcraveonline.com
Multivariate calibration methods, such as Classical Least Squares (CLS), Principal Component Regression (PCR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN), are applied to the full-spectrum data obtained from techniques like UV-Vis spectroscopy. medcraveonline.commedcraveonline.comresearchgate.net These methods can model the relationship between the absorbance spectra and the concentrations of the individual components in a mixture. brieflands.com
For example, a study might use a set of calibration samples with known concentrations of paracetamol and codeine to build a PLS or ANN model. brieflands.comresearchgate.net This model can then be used to predict the concentrations of both drugs in an unknown sample based on its UV spectrum. brieflands.com These approaches are rapid, cost-effective, and reduce chemical waste, making them suitable for routine quality control analysis. researchgate.netmedcraveonline.com
Table 3: Comparison of Chemometric Methods for this compound Analysis
| Method | Analytical Technique | Linear Range (Paracetamol) | Linear Range (Codeine) | Key Advantage | Reference |
|---|---|---|---|---|---|
| CLS | UV-Vis Spectroscopy | Not specified | Not specified | Simplicity, no separation step needed. | medcraveonline.commedcraveonline.com |
| PCR & PLS | UV-Vis Spectroscopy | Not specified | Not specified | Effective for resolving severely overlapped spectra. | researchgate.net |
| PCA-ANN | UV-Vis Spectroscopy | 10-70 µg/mL | 40-700 µg/mL | Models complex non-linear relationships. | brieflands.com |
| GA-ANN | UV-Vis Spectroscopy | Not specified | Not specified | Superior performance for resolving highly overlapped spectra in quaternary mixtures. | researchgate.net |
Structure Activity Relationship Sar Studies and Rational Drug Design Approaches
SAR of Codeine Analogues for Opioid Receptor Modulators
Codeine, a 3-methyl ether of morphine, exerts its analgesic effect primarily through its metabolism to morphine, which then acts on μ-opioid receptors. However, codeine itself and its other metabolites also contribute to its pharmacological profile. The study of codeine analogues is crucial for developing opioids with more favorable properties, such as increased potency and reduced side effects.
The morphine skeleton, the foundation of codeine, has been systematically modified to understand the structural requirements for opioid receptor binding and activation. Key modifications include:
Modification of the Phenolic 3-Hydroxyl Group: The substitution of the free phenolic hydroxyl group in morphine, as seen in codeine (where it is methylated), generally leads to a decrease in binding affinity at opioid receptors. nih.gov This highlights the importance of this group for receptor interaction.
Modifications at the 6-Position: Glucuronidation of the 6-hydroxyl group of codeine does not significantly affect its affinity for μ-receptors but can alter its selectivity for other opioid receptor subtypes. nih.gov Oxidation of the 6-hydroxyl group to a ketone, or its removal, can enhance activity, partly due to increased lipophilicity and better penetration into the central nervous system.
N-Substituent Variation: Altering the N-methyl group on the piperidine ring has profound effects on activity. Larger alkyl groups tend to decrease agonist activity, while substitution with groups like N-phenethyl can significantly increase it. Conversely, replacing the methyl group with an allyl or methylcyclopropyl group can confer antagonist properties. auburn.edu
Saturation of the 7,8-Double Bond: Hydrogenation of the double bond in the C ring, as in dihydrocodeine, can lead to increased agonism compared to the parent compound. nih.gov
Halogenation: The introduction of halogen atoms at various positions on the aromatic ring can influence potency. For instance, halogenated codeine analogues have demonstrated about 50% of the potency of the parent compound. mdpi.com
| Compound | Modification from Morphine | Binding Affinity (Ki, nM) |
|---|---|---|
| Morphine | - | 1.168 |
| Codeine | 3-OCH3 | >100 |
| Hydromorphone | Reduced 7,8-double bond, oxidized 6-OH to ketone | 0.3654 |
| Oxymorphone | Reduced 7,8-double bond, oxidized 6-OH to ketone, 14-OH | <1 |
QSAR modeling is a computational technique that correlates the physicochemical properties of a series of compounds with their biological activities to develop a mathematical model. This model can then be used to predict the activity of new, unsynthesized analogues. For opioid antagonists, 3D-QSAR models have been developed using comparative molecular field analysis (CoMFA). These studies have shown that variations in binding affinity are often dominated by steric interactions rather than electrostatic ones within the receptor binding sites. nih.gov Such models can provide insights into the spatial requirements for optimal receptor interaction and guide the design of more potent and selective ligands.
SAR of Paracetamol Derivatives for Modulated Activity
Paracetamol's mechanism of action is not fully elucidated but is thought to involve the inhibition of cyclooxygenase (COX) enzymes, particularly in the central nervous system. SAR studies on paracetamol derivatives aim to enhance its analgesic and antipyretic properties while potentially reducing its toxicity.
Modifications to the paracetamol structure have revealed key insights:
Aromatic Ring Substitution: The substitution pattern on the aromatic ring significantly impacts activity.
Electron-donating groups (e.g., -CH3, -OCH3) at the 3 and 5 positions (adjacent to the hydroxyl group) can increase the cyclooxygenase inhibitory capacity and decrease cytotoxicity. nih.gov These groups can lower the oxidation potential of the phenolic structure, which may be related to its analgesic action. nih.gov
Electron-withdrawing groups (e.g., halogens like -F, -Cl, -Br) at the same positions tend to decrease the inhibitory capacity and analgesic activity. nih.gov
Amide Nitrogen Modification: The acetamido group is crucial for paracetamol's activity. Several attempts have been made to modify this group to create prodrugs with altered pharmacokinetic profiles or to develop new chemical entities with different biological activities. researchgate.netijpsnonline.com Replacing the phenyl ring with an adamantyl ring, while maintaining the same substituent positions, has led to analogues with potent analgesic properties, suggesting that the aromatic ring is not an absolute requirement. nih.gov
| Substituent (R) | Effect on Oxidation Potential | Cyclooxygenase Inhibitory Capacity | Cytotoxicity |
|---|---|---|---|
| -CH3, -OCH3, -SCH3 (Electron-donating) | Decreased | Increased | Decreased |
| -F, -Cl, -Br, -I (Electron-withdrawing) | Increased | Decreased | Slightly diminished (F, Cl, Br), Strongly lowered (I) |
Predictive models for paracetamol derivatives often utilize molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. These can include physicochemical properties like logP (lipophilicity), molecular weight, and the number of hydrogen bond donors and acceptors. ijnrd.org For instance, a physicochemical analysis of paracetamol reveals a molecular weight of 151.16 g/mol and a logP of 0.46. ijnrd.org These descriptors are used in QSAR models to predict the biological activity of new derivatives. By establishing a correlation between these descriptors and analgesic potency or other desired outcomes, researchers can virtually screen libraries of compounds and prioritize those with the highest probability of success for synthesis and testing.
Computational Drug Design Principles Applied to Co-codamol Constituents
Computational drug design, or computer-aided drug design (CADD), employs a range of in silico techniques to discover, design, and optimize new drugs. nih.govtaylorandfrancis.com These methods are invaluable in understanding the molecular interactions between a drug and its target, thereby guiding the rational design of more effective therapeutic agents.
Molecular docking is a prominent CADD technique that predicts the preferred orientation of a ligand when bound to a receptor. This provides insights into the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.
For the constituents of this compound, molecular docking studies have been instrumental:
Codeine and the μ-Opioid Receptor: Docking studies of codeine with the μ-opioid receptor have shown a binding energy of approximately -7.82 kcal/mol. nrfhh.com These studies help to visualize how codeine and its analogues fit into the receptor's binding pocket and identify key amino acid residues involved in the interaction. This information is crucial for designing new opioids with improved binding affinities and desired pharmacological profiles. plos.orgnih.gov
Paracetamol and Cyclooxygenase (COX) Enzymes: Molecular docking studies have investigated the interaction of paracetamol with COX-1 and COX-2. The results indicate a stronger binding affinity for COX-2, with a calculated E-value of -165.9, compared to -160.9 for COX-1. rmj.org.pkrmj.org.pk This supports the hypothesis that paracetamol may exert its effects through the inhibition of COX enzymes. The docking poses reveal key interactions with amino acid residues in the active site of these enzymes. rmj.org.pk
| Compound | Target | Binding Energy / E-value |
|---|---|---|
| Codeine | μ-Opioid Receptor | -7.82 kcal/mol |
| Paracetamol | COX-1 | -160.9 |
| Paracetamol | COX-2 | -165.9 |
Ligand-Based Drug Design (Pharmacophore Modeling)
Ligand-based drug design utilizes knowledge of molecules that bind to a specific biological target to develop a pharmacophore model. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity nih.gov. For this compound, pharmacophore modeling is applied to the codeine component and its analogs to understand the key structural requirements for μ-opioid receptor agonism.
The classic pharmacophore model for μ-opioid agonists, derived from morphine and its derivatives like codeine, generally includes several key features:
A tertiary nitrogen atom, which is protonated at physiological pH and forms a crucial ionic interaction with the receptor.
An aromatic ring that engages in π-π stacking interactions within the receptor's binding pocket.
A hydroxyl group, particularly the phenolic hydroxyl at the C-3 position in morphine, which is critical for high-affinity binding. In codeine, this group is methylated, which significantly reduces its binding affinity for the μ-opioid receptor compared to morphine mdpi.commdpi.comslideshare.net.
A specific stereochemistry, as the spatial arrangement of the molecule is vital for fitting into the receptor's binding site.
Researchers use these pharmacophoric features to design new molecules or modify existing ones to improve their therapeutic profile. For instance, by comparing the structures of various opioid agonists, a common pharmacophore can be generated and used to screen compound libraries for new potential analgesics. This approach has been instrumental in the development of novel opioid ligands, including biased agonists that preferentially activate G-protein signaling pathways over the β-arrestin pathway, which is associated with many adverse effects nih.govoup.com.
Table 1: Key Pharmacophoric Features of Morphine-based μ-Opioid Agonists
| Feature | Role in Receptor Binding | Relevance to Codeine |
|---|---|---|
| Tertiary Amine | Forms an ionic bond with an acidic residue (e.g., Aspartic Acid) in the μ-opioid receptor. | Present and essential for activity. |
| Aromatic Ring | Engages in hydrophobic and π-π stacking interactions within a specific pocket of the receptor. | Present and crucial for binding. |
| Phenolic Hydroxyl (C-3) | Acts as a key hydrogen bond donor, significantly enhancing binding affinity. | Methylated in codeine (methoxy group), leading to reduced μ-opioid receptor affinity slideshare.net. |
| Hydroxyl Group (C-6) | Can be modified; its oxidation to a ketone can increase potency (e.g., in hydromorphone) slideshare.net. | Present in codeine; modification can alter activity and side effect profile slideshare.net. |
| Rigid Ring Structure | Orients the key functional groups in the correct conformation for optimal receptor interaction. | The phenanthrene structure provides the necessary conformational rigidity scribd.com. |
Structure-Based Drug Design (Molecular Docking and Virtual Screening)
Structure-based drug design relies on the known three-dimensional structure of the biological target, in this case, the μ-opioid receptor. High-resolution crystal structures of the receptor have enabled detailed molecular modeling studies to understand how ligands like morphine bind and activate it nih.govmdpi.com.
Molecular Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. For codeine and its analogs, docking studies simulate their interaction with the μ-opioid receptor's binding site. These simulations help to:
Visualize the specific amino acid residues that interact with the ligand.
Explain why modifications to the codeine structure, such as at the C-3 and C-6 positions, alter its binding affinity and efficacy nih.gov.
Predict the binding modes of novel, computationally designed analogs.
Virtual Screening uses docking and other computational methods to search large libraries of virtual compounds to identify those that are most likely to bind to the target receptor. This approach has been successfully used to discover novel opioid scaffolds that are structurally distinct from traditional opioids flemingcollege.ca. For example, a landmark study involved docking over three million molecules against the μ-opioid receptor structure, which led to the identification of PZM21, a potent G-protein biased agonist with fewer side effects like respiratory depression in preclinical models flemingcollege.ca.
These structure-based approaches are pivotal in the modern search for safer opioids. By understanding the precise interactions that lead to analgesia (G-protein pathway) versus those that cause adverse effects (β-arrestin pathway), researchers can rationally design new analogs of compounds like codeine that selectively activate the desired signaling cascade mdpi.comsemanticscholar.orgacs.org.
Table 2: Research Findings from Molecular Modeling of Opioid Ligands
| Study Focus | Key Finding | Implication for Drug Design |
|---|---|---|
| Discovery of PZM21 | Computational docking of millions of compounds identified a novel, non-morphinan scaffold with G-protein bias at the μ-opioid receptor flemingcollege.ca. | Demonstrates the power of virtual screening to find new chemical starting points for safer analgesics. |
| Biased Agonism | Identification of distinct conformational changes in the μ-opioid receptor that are ligand-specific and correlate with either G-protein or β-arrestin pathway activation nih.govmdpi.com. | Enables the rational design of biased agonists that may offer pain relief with reduced side effects. |
| In Silico Screening of Codeine-like compounds | Virtual screening has been used to identify compounds structurally similar to codeine with potentially improved pharmacokinetic and pharmacodynamic profiles researchgate.net. | Provides a method for rapidly identifying promising candidates for further development. |
| Fentanyl Derivatives | Structure-based design of fentanyl derivatives targeting both the primary binding site and an allosteric sodium binding pocket has led to biased agonism acs.orgnih.gov. | Highlights the potential of targeting secondary sites within the receptor to modulate its function and improve safety. |
Pharmaceutical Formulation Science: Theoretical and in Vitro Considerations
Principles of Combination Drug Product Formulation
The formulation of a combination drug product like co-codamol requires ensuring that the constituent APIs are compatible with each other and with the selected excipients. The goal is to create a stable product where the therapeutic activity of each component is maintained throughout the shelf life of the dosage form.
Physicochemical Compatibility and Stability of this compound Components
The primary components of this compound are paracetamol and codeine phosphate (B84403). Paracetamol is a weakly acidic compound, while codeine phosphate is the phosphate salt of the organic base codeine, which behaves as an acidic salt in solution noaa.gov. The potential for physicochemical interaction between these two APIs is a critical consideration during formulation.
Stability studies are essential to ensure that no degradation of the APIs occurs, either through interaction or catalysis. An FDA chemistry review for an oral solution containing both acetaminophen (B1664979) (paracetamol) and codeine phosphate noted that the active drug substances are compendial items and provided data supporting a 24-month expiration date under specific storage conditions, indicating their compatibility in a liquid formulation fda.gov. For solid dosage forms, potential interactions are influenced by factors such as moisture content, pH of the microenvironment, and light exposure. Codeine phosphate, in particular, is known to be sensitive to light noaa.gov.
Studies on paracetamol combined with other substances have shown that it can be susceptible to precipitation under certain conditions, such as refrigeration in aqueous mixtures, highlighting its own stability profile that must be managed within a combination product wikipedia.org. While direct solid-state interaction studies for this compound are not extensively published, the long history of its successful commercial formulation suggests that with appropriate control of manufacturing processes and excipient selection, a stable and compatible solid dosage form can be reliably produced europeanreview.orguc.pt.
Excipient Selection and Their Theoretical Impact on Component Behavior
Excipients are pharmacologically inactive substances that are included in a formulation to aid in the manufacturing process, improve stability, or modify the biopharmaceutical characteristics of the dosage form ebi.ac.ukresearchgate.net. In a combination product like this compound, excipients must be compatible with both APIs.
The choice of excipients can theoretically impact the behavior of paracetamol and codeine phosphate. For instance, the particle size of an excipient can influence mixing properties and, consequently, the content uniformity and dissolution rate of the final tablet researchgate.net. Thermoanalytical techniques like Differential Scanning Calorimetry (DSC) are often used to screen for potential incompatibilities between drugs and excipients. Studies on paracetamol have shown compatibility with common excipients like polyvinylpyrrolidone, magnesium stearate, and starch, as indicated by the absence of significant changes in their thermal profiles when mixed researchgate.net.
Common excipients found in effervescent this compound formulations include sodium bicarbonate and citric acid (for effervescence), sorbitol (as a sweetener and diluent), and aspartame (B1666099) (as an intense sweetener) tga.gov.au. The selection of these agents is guided by their function and lack of detrimental interaction with the APIs.
Below is a table of common excipient categories and their theoretical roles in a solid this compound formulation.
| Excipient Category | Theoretical Function/Impact on this compound Components | Example(s) |
| Diluents/Fillers | Provide bulk to the formulation, ensuring a practical tablet size. Must be non-reactive with both the acidic codeine phosphate and the weakly acidic paracetamol. | Microcrystalline Cellulose (B213188), Lactose |
| Binders | Impart cohesion to the powder mixture, ensuring the tablet remains intact after compression. The choice can affect tablet hardness and dissolution rate. | Povidone (PVP), Starch |
| Disintegrants | Facilitate the breakup of the tablet into smaller particles upon contact with fluid, promoting rapid dissolution of both APIs. | Croscarmellose Sodium, Sodium Starch Glycolate |
| Lubricants | Prevent the tablet formulation from adhering to the punches and die during compression. Can be hydrophobic, potentially slowing dissolution if used in excess. | Magnesium Stearate, Stearic Acid |
| Glidants | Improve the flow properties of the powder mixture, ensuring uniform filling of the die cavity. | Colloidal Silicon Dioxide |
Dissolution and Release Kinetics in Controlled In Vitro Environments
Dissolution testing is a crucial in vitro tool used in pharmaceutical development to measure the rate and extent of drug release from a dosage form nih.gov. For an immediate-release product like this compound, rapid and complete dissolution of both APIs is desired.
Methodologies for Simulating Gastrointestinal Conditions (without biological relevance implied)
Standardized methodologies are used to perform dissolution testing in a controlled laboratory environment that simulates the conditions of the gastrointestinal (GI) tract in a simplified manner. These methods are specified in pharmacopeias such as the United States Pharmacopeia (USP).
The simulation typically involves using dissolution media at different pH levels to represent the stomach and the small intestine. For instance, Simulated Gastric Fluid (SGF) is typically an acidic medium with a pH of 1.2, while Simulated Intestinal Fluid (SIF) has a pH closer to neutral, commonly 6.8 researchgate.netnih.gov. The tests are conducted at a constant temperature of 37 ± 0.5 °C to mimic human body temperature researchgate.net.
Standard apparatus are employed to ensure reproducibility. The most common for oral solid dosage forms are USP Apparatus 1 (basket) and USP Apparatus 2 (paddle), which introduce specific and controlled agitation into the system nih.govnih.gov. More advanced systems have been developed to better simulate mechanical forces, such as the Mechanical Apparatus under GI Conditions (MAGIC) system, which can apply compression and friction to the dosage form during testing europeanreview.org.
The table below summarizes typical conditions for dissolution testing of an immediate-release solid oral dosage form.
| Parameter | Gastric Phase Simulation | Intestinal Phase Simulation |
| Medium | 0.1 N HCl | pH 6.8 Phosphate Buffer |
| pH | 1.2 | 6.8 |
| Volume | Typically 900 mL | Typically 900 mL |
| Temperature | 37 ± 0.5 °C | 37 ± 0.5 °C |
| Apparatus | USP Apparatus 1 (Basket) or 2 (Paddle) | USP Apparatus 1 (Basket) or 2 (Paddle) |
| Agitation Speed | 50-100 RPM | 50-75 RPM |
Mathematical Modeling of Drug Release Profiles
The data obtained from dissolution studies (percentage of drug dissolved over time) can be fitted to mathematical models to quantify the release kinetics and elucidate the underlying release mechanism nih.gov. These models range from empirical to mechanistic and are valuable tools for formulation optimization and quality control nih.govumich.edu.
Several models are commonly used to describe the release from immediate-release formulations:
Zero-Order Model: Describes systems where the drug release rate is independent of its concentration.
First-Order Model: Describes systems where the release rate is dependent on the concentration of the remaining drug.
Higuchi Model: Describes drug release from a matrix system based on Fickian diffusion. It relates the cumulative amount of drug released to the square root of time researchgate.net.
Korsmeyer-Peppas Model: A semi-empirical model that describes drug release from a polymeric system. The release exponent (n) in this model provides insight into the release mechanism (e.g., Fickian diffusion, non-Fickian transport, or case-II transport).
| Model | Equation | Description |
| Zero-Order | Qt = Q0 + K0t | Release rate is constant over time. |
| First-Order | log C = log C0 - Kt / 2.303 | Release rate is proportional to the amount of drug remaining. |
| Higuchi | Q = KH√t | Release is governed by diffusion. |
| Korsmeyer-Peppas | Mt / M∞ = Ktn | Describes release from polymeric systems; the exponent 'n' indicates the mechanism. |
Qt is the amount of drug dissolved in time t, Q0 is the initial amount, C is the amount remaining at time t, Mt / M∞ is the fraction of drug released, and K represents the respective release rate constants.
Solid-State Pharmacy and Crystallization Research
The solid-state properties of APIs, such as crystallinity and polymorphism, can significantly impact the stability, manufacturability, and bioavailability of a pharmaceutical product. Both paracetamol and codeine phosphate have distinct solid-state characteristics that must be controlled.
Paracetamol: Paracetamol is known to exist in multiple crystalline forms, or polymorphs. Three main forms have been extensively studied: Form I (monoclinic), Form II (orthorhombic), and Form III (metastable) umich.edu.
Form I is the thermodynamically most stable form at ambient conditions and is the one typically used in commercial products. However, it exhibits poor compressibility due to its crystal structure, which can pose challenges during tableting.
Form II is a metastable polymorph that has significantly better compression properties, making it more suitable for direct compression manufacturing processes. However, its tendency to convert to the more stable Form I makes it difficult to produce and stabilize on a large scale.
Form III is highly unstable and not pharmaceutically relevant.
Research has shown that upon heating, amorphous paracetamol first crystallizes into Form III, which then transforms to Form II, and finally to the stable Form I before melting umich.edu.
| Paracetamol Polymorph | Crystal System | Key Property |
| Form I | Monoclinic | Thermodynamically stable, poor compressibility |
| Form II | Orthorhombic | Metastable, excellent compressibility |
| Form III | Orthorhombic | Highly unstable, not commercially used |
Codeine Phosphate: The solid-state properties of codeine phosphate are less complex than those of paracetamol. While some literature suggests a lack of evidence for true polymorphism, more specific studies have identified and characterized two stable pseudopolymorphic hydrate (B1144303) forms: the hemihydrate and the sesquihydrate researchgate.net. These forms differ in the amount of water integrated into their crystal lattice. Research has demonstrated that these two hydrate forms can interconvert when subjected to changes in humidity or temperature, a critical consideration for ensuring the physical stability of the final product researchgate.net. The commercially used form is typically the hemihydrate.
Given the distinct and important solid-state properties of each API, controlling the crystallization process during manufacturing is paramount to ensure that the desired physical forms are consistently produced, thereby guaranteeing the performance and stability of the final this compound product.
Co-crystallization Strategies for Enhanced Material Properties
Co-crystallization is a crystal engineering technique that has garnered significant interest in the pharmaceutical industry as a method to modify the physicochemical properties of APIs without altering their chemical structure. researchgate.net A co-crystal is a multicomponent crystalline solid in which at least one component is an active pharmaceutical ingredient (API) and the other components are pharmaceutically acceptable ingredients, known as co-formers. nih.gov These components are present in a stoichiometric ratio and are linked by non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. nih.gov
For the components of this compound, co-crystallization presents a viable strategy to address certain limitations. Paracetamol, for instance, is known for its poor mechanical properties, which can lead to challenges during tablet manufacturing, such as capping. bohrium.com Research has demonstrated that the formation of paracetamol co-crystals can significantly improve its tabletability. researchgate.netbohrium.com By selecting appropriate co-formers, it is possible to alter the crystal lattice of paracetamol, introducing structural features that enhance its mechanical strength and compressibility. nih.gov
The selection of a suitable co-former is a critical step in the design of co-crystals. researchgate.net This process often involves an analysis of the hydrogen bonding capabilities and molecular shapes of the API and potential co-formers. researchgate.netresearchgate.net For paracetamol, a variety of co-formers have been investigated, leading to the formation of co-crystals with improved mechanical characteristics. nih.gov Similarly, studies have shown that codeine can also form co-crystals with other molecules, indicating the potential for applying this strategy to both active ingredients in this compound. preprints.org
The synthesis of co-crystals can be achieved through various methods, including solution-based techniques like slow evaporation and reaction co-crystallization, as well as solid-state methods such as grinding. nih.gov For example, paracetamol-4,4′-bipyridine co-crystals have been successfully synthesized using solution, reflux, grinding, and ultrasonic methods. bohrium.com
| API | Co-former | Observed Enhancement of Material Property | Synthesis Method |
|---|---|---|---|
| Paracetamol | Oxalic Acid | Improved tabletability and tensile strength of compacts. nih.gov | Rational crystallization methods. nih.gov |
| Paracetamol | 4,4'-Bipyridine | Improved tableting properties. nih.gov | Solution, reflux, grinding, and ultrasonic methods. bohrium.com |
| Paracetamol | Trimethylglycine | Improved tabletability. researchgate.net | Not specified in the provided search results. |
| Codeine | Cyclopentobarbital | Formation of a stable co-crystal. preprints.org | Grinding and evaporation from alcoholic solutions. preprints.org |
Amorphous Solid Dispersions for Solubility Enhancement (Theoretical)
Amorphous solid dispersions (ASDs) represent a prominent formulation strategy to enhance the solubility and dissolution rate of poorly water-soluble drugs. setu.ieunpad.ac.id An ASD is a system in which a drug is dispersed in an amorphous state within a carrier matrix, typically a hydrophilic polymer. mdpi.com By converting the crystalline drug into a higher-energy amorphous form, the energy barrier for dissolution is reduced, leading to improved apparent solubility and potentially enhanced bioavailability. nih.gov
The theoretical basis for the effectiveness of ASDs lies in thermodynamics. The amorphous form of a drug has a higher free energy than its crystalline counterpart, which results in a higher solubility and dissolution rate. unpad.ac.id However, this high-energy state is thermodynamically unstable and prone to recrystallization. nih.gov The polymer carrier in an ASD plays a crucial role in stabilizing the amorphous drug by reducing molecular mobility and inhibiting nucleation and crystal growth. setu.ie
Several theoretical models are employed to predict the miscibility and stability of drug-polymer systems in ASDs. The Flory-Huggins theory is a classical model used to estimate the interaction parameter between a drug and a polymer, providing insights into their miscibility. researchgate.net More advanced models, such as the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT), can be used to construct thermodynamic phase diagrams for ASDs, taking into account the effects of temperature and humidity. uni-halle.demdpi.com These models are valuable tools for the rational selection of polymers and for determining the optimal drug loading in an ASD formulation to ensure physical stability. setu.ie
For the components of this compound, particularly paracetamol which has been studied in this context, the formation of an ASD could theoretically enhance its dissolution characteristics. A study on citric acid-paracetamol amorphous blends demonstrated that co-amorphization can be achieved. nih.gov In a theoretical this compound ASD, both paracetamol and codeine would be molecularly dispersed within a polymer matrix. The choice of polymer would be critical and would depend on its ability to form a stable, miscible system with both active ingredients. The drug-to-polymer ratio is another key parameter that significantly influences the performance and stability of an ASD. unpad.ac.id An optimal ratio ensures that the drug remains in its amorphous state and that the desired level of solubility enhancement is achieved. unpad.ac.id
| Theoretical Model | Application in ASD Formulation | Relevance to this compound Components |
|---|---|---|
| Flory-Huggins Theory | Predicts the miscibility of a drug and polymer by calculating the interaction parameter (χ). researchgate.net | Could be used to screen for suitable polymers that are miscible with both paracetamol and codeine. |
| Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) | Models the thermodynamic phase diagram of an ASD, considering temperature and humidity effects to predict stability. uni-halle.demdpi.com | Can theoretically model the phase behavior of a ternary system of paracetamol, codeine, and a polymer to determine stable formulation parameters. |
| Gordon-Taylor Equation | Predicts the glass transition temperature (Tg) of a drug-polymer mixture. mdpi.com | A higher Tg of the ASD compared to the individual components can indicate good miscibility and physical stability. |
Pre Clinical Investigative Models: Molecular and Cellular Perspectives
In Vitro Receptor Binding Assays for Ligand-Target Interactions
In vitro receptor binding assays are fundamental in determining the affinity and selectivity of codeine and its metabolites for their primary molecular targets, the opioid receptors. These assays typically utilize brain tissue homogenates or cell lines expressing specific opioid receptor subtypes.
Radioligand binding assays are a classic and widely used method to study ligand-receptor interactions. These assays involve the use of a radiolabeled ligand (a molecule that binds to a receptor) that has a high affinity for the receptor of interest. In the context of the codeine component of co-codamol, radiolabeled opioids such as [3H]DAMGO (for μ-opioid receptors), [3H]DPDPE (for δ-opioid receptors), and [3H]U69593 (for κ-opioid receptors) are used to label their respective receptor subtypes in preparations of guinea-pig brain homogenates. nih.govunimelb.edu.au The binding of these radioligands can be measured by detecting the radioactivity bound to the cell membranes after washing away the unbound radioligand.
Fluorescence-based techniques offer an alternative to radioligand assays and are increasingly used in high-throughput screening. mq.edu.au One such technique is fluorescence polarization, which measures the change in the polarization of fluorescent light emitted from a fluorescently labeled ligand upon binding to its receptor. When a small fluorescent ligand is unbound and rotates rapidly in solution, it emits depolarized light. Upon binding to a much larger receptor molecule, its rotation slows down, and the emitted light is more polarized. This change in polarization can be used to quantify the binding affinity. Fluorescently labeled opioid ligands have been developed for such assays, allowing for the study of receptor binding in real-time and in a high-throughput format. nih.gov Another approach involves using fluorescent probes that can label opioid receptors through a process called "traceless affinity labeling," which allows for the visualization of endogenous receptors in living neurons without impairing their function. nih.govelifesciences.org
Competitive binding experiments are a common application of radioligand binding assays used to determine the binding affinity of an unlabeled compound, such as codeine or its metabolites. In these experiments, a fixed concentration of a radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor drug. researchgate.net The unlabeled drug competes with the radioligand for binding to the receptor. By measuring the concentration of the unlabeled drug required to inhibit 50% of the specific binding of the radioligand (the IC50 value), the binding affinity (Ki) of the unlabeled drug for the receptor can be calculated.
Studies using this methodology have demonstrated that codeine itself has a relatively low affinity for opioid receptors. nih.gov However, its primary active metabolite, morphine, exhibits a much higher affinity, particularly for the μ-opioid receptor, which is approximately 200-fold greater than that of codeine. nih.gov The affinity of codeine and its glucuronidated metabolites for μ-, δ-, and κ-opioid receptors has been investigated using guinea-pig brain homogenates with specific radioligands. nih.govunimelb.edu.au These studies have shown that modifications to the chemical structure of these opioids, such as at the 3- and 6-positions, can independently affect their affinity for different opioid receptor subtypes. nih.gov
| Compound | Receptor Target | Binding Affinity (Ki) |
| Codeine | μ-opioid receptor | Lower affinity |
| Morphine | μ-opioid receptor | High affinity (approx. 200x > codeine) nih.gov |
Cell-Based Assays for Signaling Pathway Activation
Cell-based assays are instrumental in moving beyond simple binding affinity to understand the functional consequences of ligand-receptor interactions. These assays measure the downstream cellular events that occur upon receptor activation, providing insights into the signaling pathways modulated by the active components of this compound.
Reporter gene assays are a versatile tool for studying the regulation of gene expression in response to a specific stimulus. berthold.comberthold.com These assays involve linking a promoter of interest to a reporter gene that encodes an easily detectable protein, such as luciferase or β-galactosidase. berthold.comberthold.comyoutube.com When the signaling pathway of interest is activated, it leads to the transcription of the reporter gene and the subsequent production of the reporter protein, which can then be quantified. youtube.comspringernature.com
In the context of paracetamol, studies have utilized reporter gene assays to investigate its effects on gene expression. For example, research has examined the impact of paracetamol on the expression of the PTPRO gene in human embryonic kidney (HEK) 293 cells. nih.gov Such assays can help to elucidate the molecular mechanisms underlying both the therapeutic and potential adverse effects of the drug.
Opioid receptors, the primary targets of codeine's active metabolite morphine, are G protein-coupled receptors (GPCRs). nih.gov The activation of these receptors triggers intracellular signaling cascades that can be monitored using various cell-based assays.
Calcium Flux Assays: The activation of certain GPCRs, particularly those coupled to Gq proteins, leads to an increase in intracellular calcium concentrations. nih.goveurofinsdiscovery.com This can be measured using fluorescent calcium-sensitive dyes. nih.gov When an agonist binds to the receptor, it initiates a signaling cascade that results in the release of calcium from intracellular stores, causing an increase in the fluorescence of the dye. eurofinsdiscovery.comresearchgate.net This change in fluorescence can be detected in real-time, providing a dynamic measure of receptor activation. eurofinsdiscovery.com
cAMP Assays: Many opioid receptors are coupled to Gi proteins, which inhibit the enzyme adenylyl cyclase. revvity.com The activation of these receptors leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). revvity.com cAMP levels can be measured using various techniques, including competitive immunoassays or biosensors. For instance, the HTRF® cAMP Gi assay is based on a competition between native cAMP produced by the cells and a labeled cAMP for binding to a specific antibody. revvity.com A decrease in the detected signal is indicative of receptor activation. Assays like Promega's GloSensor™ utilize a luciferase-based biosensor that is directly responsive to changes in cAMP levels within living cells. biocompare.com
These assays are crucial for characterizing the functional activity of codeine and its metabolites at opioid receptors, allowing researchers to distinguish between full agonists, partial agonists, and antagonists.
Enzymatic Assays for Metabolic Enzyme Activity and Inhibition
The metabolism of both codeine and paracetamol is a critical determinant of their efficacy and potential for toxicity. Enzymatic assays are employed to study the activity of the enzymes involved in their metabolism and to investigate potential drug-drug interactions that may arise from enzyme inhibition.
The primary metabolic pathway for paracetamol involves glucuronidation and sulfation in the liver. wikipedia.org A smaller fraction is metabolized by cytochrome P450 enzymes, primarily CYP2E1 and CYP3A4, to form the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI). wikipedia.orgbiorxiv.orgoamjms.eu Enzymatic assays can be used to measure the activity of these enzymes and to assess how different factors might influence the rate of paracetamol metabolism. For instance, a rapid enzymatic assay has been developed to determine paracetamol concentrations in serum or plasma, which involves the use of an amidase enzyme to produce 4-aminophenol from paracetamol. nih.gov Homogeneous enzyme immunoassays are also available for the quantitative determination of acetaminophen (B1664979) in serum. fishersci.com
Codeine is a prodrug that requires metabolic activation by the cytochrome P450 enzyme CYP2D6 to be converted to its active metabolite, morphine. nih.govresearchgate.net The activity of CYP2D6 can vary significantly among individuals due to genetic polymorphisms, which can impact the analgesic response to codeine. nih.goveuropeanreview.org Furthermore, codeine itself and other drugs can inhibit CYP2D6 activity. nih.govnih.gov Enzymatic assays are used to study the kinetics of codeine metabolism by CYP2D6 and to screen for potential inhibitors. These assays often involve incubating the enzyme with codeine and measuring the rate of morphine formation. Studies have shown that inhibitors of CYP2D6, such as quinidine, can significantly reduce the conversion of codeine to morphine. researchgate.netnih.gov Codeine is also metabolized by CYP3A4 to norcodeine and by glucuronidation. anesthesiaprimer.com
| Compound | Metabolizing Enzyme(s) | Key Metabolite(s) |
| Paracetamol | UGT1A1, UGT1A6, SULT1A1, SULT1A3, SULT1E1, CYP2E1, CYP3A4 wikipedia.orgoamjms.eu | Paracetamol-glucuronide, Paracetamol-sulfate, NAPQI wikipedia.orgoup.com |
| Codeine | CYP2D6, CYP3A4, UGTs europeanreview.organesthesiaprimer.com | Morphine, Norcodeine, Codeine-6-glucuronide (B1240514) europeanreview.organesthesiaprimer.com |
Recombinant Enzyme Systems for Characterization
Recombinant enzyme systems are pivotal in pre-clinical research for isolating and characterizing the specific metabolic pathways of individual drug compounds. These systems utilize specific human enzymes, expressed in cell lines (e.g., baker's yeast, insect cells, or human embryonic kidney cells), to study metabolic reactions in a controlled environment, free from the confounding variables of other cellular components.
For the constituents of this compound, codeine and paracetamol, recombinant enzymes have been instrumental in identifying the primary catalysts for their biotransformation.
Codeine Metabolism: The O-demethylation of codeine to its active metabolite, morphine, is almost exclusively catalyzed by the cytochrome P450 (CYP) enzyme, CYP2D6. acs.orgnih.govresearchgate.net Studies using recombinant CYP2D6 have confirmed its central role and have been used to investigate the impact of genetic polymorphisms on this conversion. acs.orgnih.gov For instance, research employing baker's yeast cells expressing various CYP2D6 alleles demonstrated that different genetic variants have markedly different efficiencies in converting codeine to morphine. acs.orgnih.gov One study found that a specific variant, CYP2D6.10A122V, was more than twice as efficient in this conversion compared to the wild-type enzyme, which predominantly catalyzed the N-demethylation to norcodeine. acs.org The N-demethylation pathway, which produces norcodeine, is primarily mediated by the CYP3A4 enzyme. nih.govjvsmedicscorner.com
Paracetamol Metabolism: The metabolism of paracetamol is dominated by phase II conjugation reactions. Recombinant UDP-glucuronosyltransferases (UGTs) have been used to identify the specific isoforms responsible for paracetamol glucuronidation. Studies with recombinant UGTs have shown that UGT1A1, UGT1A6, UGT1A9, and UGT2B15 are all involved in this pathway. nih.govnih.gov UGT1A6 is particularly important at lower, therapeutic concentrations, while UGT1A9 and UGT1A1 contribute more significantly at higher concentrations. nih.gov Phase I oxidation of paracetamol to the reactive intermediate N-acetyl-p-benzoquinone imine (NAPQI) is catalyzed by CYP enzymes, principally CYP2E1 and CYP1A2, with some controversial findings suggesting a role for CYP3A4. nih.govresearchgate.net
The use of these systems allows for detailed kinetic analysis of each metabolic reaction.
| Compound | Metabolic Pathway | Primary Recombinant Enzyme(s) | Metabolite | Reference |
|---|---|---|---|---|
| Codeine | O-demethylation | CYP2D6 | Morphine | acs.orgnih.govresearchgate.net |
| Codeine | N-demethylation | CYP3A4 | Norcodeine | nih.govjvsmedicscorner.com |
| Codeine | Glucuronidation | UGT2B7 | Codeine-6-glucuronide | jvsmedicscorner.com |
| Paracetamol | Glucuronidation | UGT1A1, UGT1A6, UGT1A9, UGT2B15 | Paracetamol-glucuronide | nih.govnih.gov |
| Paracetamol | Sulfation | SULT1A1, SULT1A3/4, SULT2A1 | Paracetamol-sulfate | nih.gov |
| Paracetamol | Oxidation | CYP2E1, CYP1A2, CYP3A4 | NAPQI (N-acetyl-p-benzoquinone imine) | nih.govresearchgate.net |
Microsomal Incubation Studies for Metabolite Screening (In Vitro)
Microsomal incubation assays are a cornerstone of in vitro drug metabolism studies. researchgate.net Microsomes, which are vesicles formed from the endoplasmic reticulum of homogenized cells (typically hepatocytes), contain a high concentration of drug-metabolizing enzymes, particularly CYPs and UGTs. researchgate.netnih.gov These assays are routinely used to identify metabolic pathways and screen for potential metabolites of new chemical entities.
Incubations of codeine and paracetamol with liver microsomes have elucidated their primary metabolic fates.
Codeine Metabolites: When codeine is incubated with liver microsomes in the presence of necessary cofactors (e.g., NADPH for CYP enzymes, UDPGA for UGTs), several metabolites are formed. The principal pathways identified are O-demethylation to morphine, N-demethylation to norcodeine, and glucuronidation to codeine-6-glucuronide. nih.govnih.gov Studies using human liver microsomes have confirmed that norcodeine formation correlates strongly with CYP3A4 activity, while morphine formation is dependent on CYP2D6. nih.gov Inhibition studies within these microsomal systems, using specific chemical inhibitors for different enzymes, further validate the roles of these specific CYPs. nih.gov For example, the CYP3A4 inhibitor troleandomycin significantly decreases the production of norcodeine in microsomal incubations. nih.gov Similarly, the glucuronidation of codeine to codeine-6-glucuronide has been characterized in liver and kidney microsomes, with kinetic parameters determined. nih.gov
Paracetamol Metabolites: For paracetamol, microsomal incubations demonstrate the formation of paracetamol-glucuronide and, to a lesser extent, the oxidative metabolite NAPQI. nih.govnih.gov The formation of paracetamol-sulfate is typically studied using the S9 fraction or cytosol, as sulfotransferase (SULT) enzymes are located in the cytoplasm. Studies with human liver microsomes have been used to determine the enzyme kinetics of paracetamol glucuronidation and to investigate interactions with other compounds. nih.gov For instance, codeine has been shown to act as an inhibitor of paracetamol glucuronidation in human liver microsomes. nih.gov Conversely, paracetamol can also inhibit the glucuronidation of codeine. nih.gov These in vitro studies highlight potential metabolic drug-drug interactions.
| Parent Compound | Metabolite Identified in Microsomes | Primary Enzyme System Implicated | Reference |
|---|---|---|---|
| Codeine | Morphine | CYP2D6 | nih.gov |
| Codeine | Norcodeine | CYP3A4 | nih.gov |
| Codeine | Codeine-6-glucuronide | UGTs | nih.gov |
| Paracetamol | Paracetamol-glucuronide | UGTs | nih.gov |
| Paracetamol | NAPQI | CYPs (e.g., CYP2E1, CYP1A2) | nih.gov |
Advanced In Vitro Permeability Models (e.g., Caco-2 monolayers)
Advanced in vitro permeability models are utilized to predict a compound's potential for passage across cellular barriers, such as the intestinal epithelium. The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely accepted model for this purpose. nih.govrsc.org When grown on a semi-permeable filter support, Caco-2 cells differentiate to form a polarized monolayer with tight junctions and a brush border, mimicking many morphological and functional features of intestinal enterocytes. nih.gov
These models are used to determine a compound's apparent permeability coefficient (Papp), which quantifies the rate of passage across the cell monolayer.
Codeine Permeability: Studies using Caco-2 cell monolayers classify codeine as a high-permeability compound. umich.edu The transport of codeine across Caco-2 cells is strongly temperature-dependent and appears to involve a saturable, H+-dependent antiport mechanism, though passive diffusion also plays a role. nih.gov The similarity in permeability values from the apical (lumen) to basolateral (blood) side and in the reverse direction suggests that active efflux transporters are not significantly involved in its transport. umich.edu
Paracetamol Permeability: Paracetamol also demonstrates permeability across Caco-2 cell monolayers. nih.govkarger.com Its transport is considered to be primarily via passive diffusion. karger.com Interestingly, studies have shown that paracetamol itself can alter the properties of the Caco-2 cell membrane, increasing its integrity and reducing permeability to other small molecules. karger.com Some research has used the Caco-2 model not just for permeability but also to investigate intestinal metabolism, noting the formation of paracetamol-sulfate during transport across the monolayer, while paracetamol-glucuronide was not detected in those specific experiments. researchgate.net This highlights the utility of the Caco-2 system for studying the interplay between permeability and metabolism at the intestinal level. researchgate.netmdpi.com
| Compound | Permeability Classification | Primary Transport Mechanism(s) | Observed Metabolism in Caco-2 | Reference |
|---|---|---|---|---|
| Codeine | High | Passive Diffusion, Carrier-mediated (H+ antiport) | Not reported | umich.edunih.gov |
| Paracetamol | Permeable | Passive Diffusion | Sulfate conjugation | nih.govkarger.comresearchgate.net |
Q & A
Q. What is the pharmacological mechanism of Co-Codamol, and how do codeine and paracetamol interact synergistically?
this compound combines codeine (a weak opioid) and paracetamol (a non-opioid analgesic). Codeine binds to μ-opioid receptors, inhibiting pain signal transmission, while paracetamol inhibits prostaglandin synthesis in the central nervous system. The synergy arises from codeine enhancing paracetamol’s bioavailability via CYP2D6-mediated metabolism, though genetic polymorphisms in this enzyme can affect efficacy . Methodologically, in vitro receptor-binding assays and pharmacokinetic studies (e.g., plasma concentration-time curves) are used to quantify interactions.
Q. What are the standard dosage formulations of this compound, and how do they influence clinical trial design?
this compound is available in three strengths: 8/500 mg, 15/500 mg, and 30/500 mg (codeine/paracetamol). Lower doses (8/500 mg) are often over-the-counter, while higher doses require prescriptions . Researchers must account for dosage variability in trials by stratifying cohorts or using dose-escalation protocols. A comparative table is recommended:
| Strength (Codeine/Paracetamol) | Prescription Requirement | Typical Use Case |
|---|---|---|
| 8/500 mg | OTC (UK) | Mild-to-moderate acute pain |
| 15/500 mg | Prescription | Postoperative pain |
| 30/500 mg | Prescription | Severe chronic pain |
Q. How does this compound’s safety profile compare to other paracetamol-opioid combinations in overdose scenarios?
this compound has lower overdose mortality (2.0 deaths per 100,000 prescriptions) compared to co-proxamol (24.6 deaths) due to its weaker opioid component. Studies using national poisoning databases (e.g., UK Office for National Statistics) and interrupted time-series analysis are critical for evaluating post-withdrawal mortality trends . Researchers should adjust for confounders like polypharmacy and alcohol co-ingestion.
Advanced Research Questions
Q. How can interrupted time-series analysis (ITSA) isolate the impact of regulatory changes on this compound prescribing and mortality?
ITSA is ideal for evaluating policy interventions (e.g., co-proxamol withdrawal in 2005). Key steps:
- Data Collection : Prescription volumes (pre/post-intervention) from national databases (e.g., UK Prescription Services Unit).
- Mortality Adjustment : Use Poisson regression to model expected vs. observed deaths, controlling for concurrent analgesic use (e.g., co-dydramol) .
- Confounding Variables : Account for healthcare access disparities and opioid tolerance trends. For example, after co-proxamol withdrawal, this compound prescriptions rose by 59%, but no significant mortality substitution occurred .
Q. What methodological challenges arise in studies comparing this compound adherence to alternative analgesics (e.g., transdermal buprenorphine)?
Adherence metrics (e.g., Morisky Medication Adherence Scale, MMAS) reveal this compound’s “low adherence” (mean MMAS: 5.24) compared to transdermal buprenorphine (6.01). Challenges include:
- Bias Mitigation : Use propensity-score matching to balance cohorts by age, pain severity, and opioid tolerance .
- Dropout Rates : High attrition in opioid trials (20–30%) necessitates intention-to-treat analysis.
- Ethical Constraints : Double-blinding is complicated by this compound’s distinct side-effect profile (e.g., constipation vs. buprenorphine-induced pruritus) .
Q. How do genetic polymorphisms (CYP2D6, OPRM1) influence this compound efficacy, and what experimental designs address this variability?
CYP2D6 ultra-rapid metabolizers convert codeine to morphine faster, increasing overdose risk, while poor metabolizers derive minimal analgesia. OPRM1 A118G polymorphisms reduce opioid receptor binding. Methodological approaches:
- Genotype Stratification : Pre-screen participants using PCR-based genotyping.
- Pharmacodynamic Endpoints : Use quantitative sensory testing (e.g., cold pressor test) to correlate genotype with pain thresholds .
- Ethical Reporting : Disclose genetic risks in informed consent forms to comply with pharmacogenomic ethics guidelines .
Q. What statistical methods resolve contradictions in studies on this compound’s diversion and misuse in high-risk populations?
Prison studies (e.g., HMP Littlehey) found 15% of inmates misused prescribed this compound, often combined with alcohol. Conflicting data on diversion rates require:
- Mixed-Methods Analysis : Combine quantitative prescription audits with qualitative interviews to identify supply chains.
- Regression Discontinuity : Compare misuse rates before/after dose restrictions (e.g., 7,300 tablets dispensed monthly reduced to 46 prisoners) .
- Sensitivity Analysis : Adjust for underreporting using capture-recapture models.
Data Contradictions and Research Gaps
- Toxicity vs. Prescription Trends : Despite increased this compound use post-co-proxamol withdrawal, mortality did not rise, suggesting safer pharmacokinetics .
- Adherence Paradox : Higher this compound adherence correlates with worse outcomes (e.g., dependency), necessitating longitudinal studies with addiction screening tools .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
